Valone
描述
属性
IUPAC Name |
2-(3-methylbutanoyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMAOPFDINGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042509 | |
| Record name | 2-Isovaleryl-1,3-indanedione | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |
| Record name | Valone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7698 | |
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Solubility |
Insoluble in water; soluble in common organic solvents. | |
| Record name | VALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000688 [mmHg] | |
| Record name | Valone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow, crystalline solid., Yellow solid from methanol | |
CAS No. |
83-28-3 | |
| Record name | Valone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | VALONE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isovaleryl-1,3-indanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isovalerylindan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8VCY004E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68-69 °C | |
| Record name | VALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Ivermectin
Of course, I can create an in-depth technical guide on the discovery and origin of a compound. Please specify the name of the compound you are interested in. For the purpose of providing a comprehensive example, I will proceed with Ivermectin , a compound with a fascinating discovery journey.
This guide provides a detailed account of the discovery of Ivermectin, from the initial soil sample collection to its development as a broad-spectrum antiparasitic agent. It is intended for researchers, scientists, and drug development professionals.
Discovery and Origin
The story of Ivermectin begins with a collaborative research program between the Kitasato Institute in Japan and Merck & Co. in the United States. In the early 1970s, Satoshi Ōmura, a scientist at the Kitasato Institute, was leading a program focused on isolating novel microorganisms from soil samples to discover new bioactive compounds.
A particular soil sample, collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of actinomycete, which was later named Streptomyces avermitilis. This microorganism was sent to Merck Research Labs for further investigation as part of the ongoing collaboration.
At Merck, a team led by William C. Campbell tested extracts from the cultured S. avermitilis for their therapeutic potential. These extracts demonstrated remarkable efficacy against a variety of parasitic nematodes. The active components were isolated and characterized, leading to the identification of a new class of macrocyclic lactones named avermectins.
Ivermectin is a derivative of avermectin B1, which is a mixture of two homologous compounds, avermectin B1a and B1b. Through a process of selective hydrogenation, Ivermectin was developed, exhibiting an improved safety profile and enhanced activity. This new compound proved to be highly effective against a broad range of internal and external parasites in animals and humans.
The pioneering work of Satoshi Ōmura and William C. Campbell on the discovery of Ivermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine, which they shared with Tu Youyou for her discovery of artemisinin.
Quantitative Data
Table 1: Key Milestones in the Discovery of Ivermectin
| Year | Milestone | Key Contributors/Institutions |
| 1973 | Isolation of Streptomyces avermitilis from a soil sample in Japan. | Satoshi Ōmura, Kitasato Institute |
| 1975 | Discovery of the anthelmintic activity of avermectins. | William C. Campbell, Merck & Co. |
| 1979 | Chemical structure of avermectins elucidated. | Merck & Co. |
| 1981 | Ivermectin first marketed for veterinary use. | Merck & Co. |
| 1987 | Ivermectin approved for human use to treat onchocerciasis (river blindness). | Merck & Co., World Health Organization |
Table 2: Components of Avermectin B1
| Component | Chemical Formula | Molar Mass ( g/mol ) |
| Avermectin B1a | C48H72O14 | 873.1 |
| Avermectin B1b | C47H70O14 | 859.1 |
Experimental Protocols
Protocol 1: Isolation of Streptomyces avermitilis
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Soil Sample Collection: Soil samples were collected from various locations in Japan. The specific sample that yielded S. avermitilis was collected from the edge of a golf course in Kawana, Ito City, Shizuoka Prefecture.
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Sample Preparation: A suspension of the soil sample was prepared in sterile water.
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Serial Dilution and Plating: The soil suspension was serially diluted and plated onto agar media suitable for the growth of actinomycetes (e.g., oatmeal agar or starch-casein agar).
-
Incubation: The plates were incubated at 28°C for 7-14 days.
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Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (e.g., dry, chalky appearance with aerial mycelia) were selected for further investigation.
-
Pure Culture Isolation: Selected colonies were streaked onto fresh agar plates to obtain pure cultures.
-
Taxonomic Identification: The isolated strain was identified as a new species, Streptomyces avermitilis, based on its morphological, cultural, and physiological characteristics.
Protocol 2: Screening for Anthelmintic Activity
-
Fermentation: The isolated S. avermitilis was cultured in a liquid fermentation medium to produce secondary metabolites.
-
Extraction: The fermentation broth was extracted with an organic solvent (e.g., acetone or methanol) to obtain a crude extract.
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In Vivo Screening: The crude extract was administered to mice infected with the nematode Nematospiroides dubius.
-
Efficacy Assessment: The efficacy of the extract was determined by comparing the worm burden in treated mice to that in untreated control mice. A significant reduction in worm count indicated positive anthelmintic activity.
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Bioassay-Guided Fractionation: The active crude extract was subjected to chromatographic techniques to separate its components. Each fraction was tested for anthelmintic activity to isolate the pure active compounds, the avermectins.
Diagrams
Caption: Workflow of Ivermectin Discovery and Development.
Caption: Mechanism of Action of Ivermectin in Parasites.
An In-depth Technical Guide to the Physical and Chemical Properties of N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
N-acetylcysteine (NAC) is the N-acetyl derivative of the naturally occurring amino acid L-cysteine.[1][2] It is a medication and dietary supplement with a well-established safety profile, primarily used to treat paracetamol (acetaminophen) overdose and as a mucolytic agent to loosen thick mucus in individuals with respiratory conditions.[1][3] Its therapeutic effects are largely attributed to its antioxidant and anti-inflammatory properties.[3] NAC serves as a precursor to L-cysteine and, subsequently, the antioxidant glutathione.[1][4] The free thiol group in its structure confers antioxidant effects and the ability to reduce free radicals.[1]
Physical and Chemical Properties
N-acetylcysteine is a white crystalline powder with a slight garlic-like odor and a sour taste.[5][6] It is a hygroscopic substance, meaning it readily absorbs moisture from the air.[1][5]
Table 1: General and Physical Properties of N-Acetylcysteine
| Property | Value |
| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid[1][2] |
| Synonyms | N-acetyl-L-cysteine, NAC, Acetylcysteine[7][8] |
| Chemical Formula | C5H9NO3S[9][10][11] |
| Molecular Weight | 163.19 g/mol [1][9] |
| Appearance | White or with a light yellow cast crystalline powder[1][5] |
| Melting Point | 109 to 110 °C (228 to 230 °F)[1][2] |
| Boiling Point | 407.7 ± 40.0 °C (Predicted)[9] |
| Density | 1.249 g/cm³ (estimate)[9] |
Table 2: Solubility and Acidity of N-Acetylcysteine
| Property | Value |
| Solubility | Soluble in water and alcohol.[1] Practically insoluble in chloroform and ether.[1][5] |
| pKa | The carboxylic acid group (pKa1) has a value of approximately 3.14-3.24, while the thiol group (pKa2) has a pKa of about 9.5.[1][12] |
| pH of 1% aqueous solution | 2.0 to 2.8[1] |
Key Chemical Reactions and Mechanisms of Action
Antioxidant Activity
NAC's primary antioxidant mechanism is its role as a precursor for glutathione (GSH) synthesis.[4][13][14] Cysteine is the rate-limiting amino acid in the production of GSH, and NAC provides a readily available source of cysteine.[15] By boosting intracellular GSH levels, NAC helps protect cells from oxidative damage caused by reactive oxygen species (ROS).[15] NAC can also exert direct antioxidant effects by scavenging free radicals, although this is considered a secondary mechanism in vivo.[3][13] A newer proposed mechanism suggests that NAC is converted into hydrogen sulfide (H2S) and sulfane sulfur species, which have significant antioxidative properties.[16]
Mucolytic Action
As a mucolytic agent, NAC works by breaking the disulfide bonds within mucoproteins in the mucus.[1][4][17] This action reduces the viscosity of the mucus, making it easier to clear from the respiratory tract.[4][18] This is particularly beneficial in conditions with thick, viscous mucus such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1][18]
Signaling Pathways
Glutathione Synthesis Pathway
NAC is readily deacetylated in the body to form L-cysteine, which is a crucial component for the synthesis of glutathione. Glutathione synthetase then catalyzes the formation of glutathione from γ-glutamylcysteine and glycine.
Caption: N-Acetylcysteine serves as a precursor for glutathione synthesis.
Inhibition of NF-κB Signaling Pathway
NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3] By preventing the activation of NF-κB, NAC can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This anti-inflammatory action is thought to be mediated by its antioxidant properties, as ROS can activate the NF-κB pathway.[19]
Caption: NAC inhibits the NF-κB signaling pathway.
Experimental Protocols
Determination of Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the direct antioxidant activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of N-acetylcysteine in a suitable solvent (e.g., water or methanol).
-
Mix the DPPH solution with the N-acetylcysteine solutions in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Caption: Workflow for DPPH radical scavenging assay.
Assessment of Mucolytic Activity: Viscometry
This method directly measures the effect of NAC on the viscosity of mucus.
-
Principle: The viscosity of a fluid is a measure of its resistance to flow. Mucolytic agents reduce the viscosity of mucus.
-
Methodology:
-
Obtain a sample of mucus (e.g., sputum from patients with respiratory diseases or a mucus simulant).
-
Homogenize the mucus sample to ensure consistency.
-
Measure the initial viscosity of the mucus sample using a viscometer (e.g., a cone-plate or rotational viscometer) at a controlled temperature.
-
Add a known concentration of N-acetylcysteine solution to the mucus sample and mix thoroughly.
-
Incubate the mixture for a specific period.
-
Measure the viscosity of the NAC-treated mucus sample again under the same conditions.
-
A control sample with a placebo (e.g., saline) is also tested.
-
The percentage reduction in viscosity is calculated to determine the mucolytic efficacy.
-
Caption: Workflow for assessing mucolytic activity using viscometry.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 5. Acetylcysteine [chembk.com]
- 6. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Acetyl-L-cysteine CAS#: 616-91-1 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. L-Cysteine, N-acetyl- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cymbiotika.com [cymbiotika.com]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. researchgate.net [researchgate.net]
- 18. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.library.albany.edu [search.library.albany.edu]
Rapamycin: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] Initially identified for its antifungal properties, it has since been recognized for its potent immunosuppressive and anti-proliferative activities.[1] This has led to its clinical use in preventing organ transplant rejection and in treating certain types of cancer.[2][3] The primary mechanism of action of Rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[6] This guide provides an in-depth overview of the biological activity of Rapamycin, with a focus on its molecular function, relevant quantitative data, and key experimental methodologies.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][4] mTOR is a core component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.[5]
-
mTORC1: This complex is sensitive to Rapamycin and integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis, lipid synthesis, and autophagy.[1][8] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for ribosome biogenesis and translation initiation.[9][10]
-
mTORC2: Generally considered insensitive to acute Rapamycin treatment, mTORC2 is involved in the regulation of cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt.[1][5] However, prolonged exposure to Rapamycin can inhibit mTORC2 in certain cell types.[6]
By inhibiting mTORC1, Rapamycin effectively reduces protein synthesis and arrests the cell cycle in the G1 phase, leading to its anti-proliferative effects.[7]
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.
Quantitative Data on Biological Activity
The potency of Rapamycin varies across different cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values are crucial for determining the appropriate dosage for in vitro and in vivo studies.
| Cell Line | Assay Type | IC50 / EC50 | Reference |
| HEK293 | mTOR Activity Assay | ~0.1 nM (IC50) | [5] |
| T98G (Glioblastoma) | Cell Viability | 2 nM (IC50) | [5] |
| U87-MG (Glioblastoma) | Cell Viability | 1 µM (IC50) | [5] |
| U373-MG (Glioblastoma) | Cell Viability | >25 µM (IC50) | [5] |
| Ca9-22 (Oral Cancer) | Cell Proliferation | ~15 µM (IC50) | [9] |
| MCF-7 (Breast Cancer) | Cell Growth | 20 nM (IC50) | [4] |
| MDA-MB-231 (Breast Cancer) | Cell Growth | 20 µM (IC50) | [4] |
| HuH7 (Hepatoma) | Cell Viability | 1047 ± 148 µg/mL (IC50, Cetuximab alone) | [11] |
| HuH7 (Hepatoma) | Cell Viability | 182 ± 29 µg/mL (IC50, with Rapamycin) | [11] |
| HepG2 (Hepatoma) | Cell Viability | 1198 ± 435 µg/mL (IC50, Cetuximab alone) | [11] |
| HepG2 (Hepatoma) | Cell Viability | 169 ± 45 µg/mL (IC50, with Rapamycin) | [11] |
| SNU-387 (Hepatoma) | Cell Viability | >2000 µg/mL (IC50, Cetuximab alone) | [11] |
| SNU-387 (Hepatoma) | Cell Viability | 373 ± 53 µg/mL (IC50, with Rapamycin) | [11] |
| SNU-449 (Hepatoma) | Cell Viability | >2000 µg/mL (IC50, Cetuximab alone) | [11] |
| SNU-449 (Hepatoma) | Cell Viability | 359 ± 43 µg/mL (IC50, with Rapamycin) | [11] |
| T24 (Urothelial Carcinoma) | Cell Proliferation | Significant at 1 nmol/L | [12] |
| RT4 (Urothelial Carcinoma) | Cell Proliferation | Significant at 1 nmol/L | [12] |
| J82 (Urothelial Carcinoma) | Cell Proliferation | Significant at 1 nmol/L | [12] |
| UMUC3 (Urothelial Carcinoma) | Cell Proliferation | Significant at 10 nmol/L | [12] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Rapamycin (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the effects of Rapamycin on cancer cells.
Analysis of mTOR Pathway Activity (Western Blot)
Western blotting is a fundamental technique to detect and quantify the levels of total and phosphorylated proteins in the mTOR signaling pathway, providing a direct measure of pathway activation or inhibition.[7]
Protocol:
-
Protein Extraction:
-
Treat cells with Rapamycin as described above.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (typically 20-40 µg) onto a polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a low-percentage (e.g., 6%) or gradient gel is recommended.[7]
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). For large proteins like mTOR, a wet transfer at 100V for 2 hours or overnight at a lower voltage is recommended to ensure efficient transfer.[7]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, mTOR, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.
-
Conclusion
Rapamycin is a critical tool for both basic research and clinical applications due to its specific inhibition of the mTORC1 pathway. Understanding its mechanism of action, quantitative activity in different cellular contexts, and the appropriate experimental methods for its study are essential for researchers in cell biology, pharmacology, and drug development. This guide provides a foundational overview to facilitate further investigation into the multifaceted roles of Rapamycin and the mTOR signaling network.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
[Compound Name] analogues and derivatives
An In-Depth Guide to Paclitaxel Analogues and Derivatives: Synthesis, Biological Evaluation, and Mechanism of Action
Introduction
Paclitaxel is a highly effective mitotic inhibitor used in the treatment of a wide range of cancers, including ovarian, breast, and lung cancer.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its unique mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[2] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization, leading to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[2][3]
Despite its success, paclitaxel's clinical use is hampered by challenges such as poor water solubility, the development of drug resistance, and various side effects.[4] This has driven extensive research into the development of analogues and derivatives to improve its pharmacological profile. One of the most successful semi-synthetic analogues is Docetaxel, which has demonstrated greater potency in certain tumor types.[4] This guide provides a technical overview of the structure-activity relationships, quantitative efficacy, synthesis, and key signaling pathways associated with paclitaxel and its derivatives.
Data Presentation: Comparative Cytotoxicity
The development of paclitaxel analogues aims to enhance cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these evaluations. Below is a summary of IC50 values for paclitaxel and its key analogues in several human breast cancer cell lines.
| Compound | Cell Line | Cancer Subtype | IC50 (nM) |
| Paclitaxel | SK-BR-3 | HER2+ | ~6.0 |
| MDA-MB-231 | Triple Negative | ~4.5 | |
| T-47D | Luminal A | ~3.0 | |
| Docetaxel | SK-BR-3 | HER2+ | ~3.5 |
| MDA-MB-231 | Triple Negative | ~3.0 | |
| T-47D | Luminal A | ~2.0 | |
| Analogue A | SK-BR-3 | HER2+ | >100 |
| MDA-MB-231 | Triple Negative | >100 | |
| T-47D | Luminal A | >100 | |
| Analogue B | SK-BR-3 | HER2+ | ~15.0 |
| MDA-MB-231 | Triple Negative | ~10.0 | |
| T-47D | Luminal A | ~8.0 |
Data compiled from cytotoxicity assays (72h exposure). IC50 values are approximate and can vary based on experimental conditions.[5][6][7]
Signaling Pathways and Mechanism of Apoptosis
Paclitaxel-induced mitotic arrest triggers a cascade of downstream signaling events culminating in apoptosis. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK translocates to the mitochondria where it phosphorylates the anti-apoptotic protein Bcl-2.[2][8] This phosphorylation inactivates Bcl-2, disrupting the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane and leading to the release of cytochrome c and subsequent caspase activation.[4][9]
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK is associated with Bcl-2 and PP1 in mitochondria: paclitaxel induces its activation and its association with the phosphorylated form of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]
- 4. Inhibition of TNF-α and JNK Signaling Pathway Can Reduce Paclitaxel-Induced Apoptosis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rapamycin in Cell Culture
Introduction
Rapamycin is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes.[1][4] Dysregulation of the mTOR pathway is frequently observed in various diseases, including cancer, making it a key therapeutic target.[2][5] This document provides detailed protocols for the use of Rapamycin in cell culture, including its mechanism of action, effects on various cell lines, and methods for assessing its activity.
Mechanism of Action
Rapamycin exerts its inhibitory effect on mTOR by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4] mTORC1 is a key regulator of protein synthesis and cell growth, and its inhibition by Rapamycin leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][6] This results in the suppression of protein synthesis and cell cycle arrest in the G1 phase.[7] While mTORC1 is sensitive to Rapamycin, mTOR Complex 2 (mTORC2), which is involved in cell survival and cytoskeletal organization, is generally considered to be insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit mTORC2 in some cell types.[5][8]
Quantitative Data: Effects of Rapamycin on Cancer Cell Lines
The sensitivity of cancer cell lines to Rapamycin varies significantly, with IC50 values (the concentration required to inhibit a biological process by 50%) for cell growth inhibition ranging from nanomolar to micromolar concentrations.[8][9] This differential sensitivity can be influenced by the genetic background of the cells, such as the status of the PI3K/Akt pathway.[9]
| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Notes |
| MCF-7 | Breast Cancer | ~20 nM | Highly sensitive to Rapamycin.[8][9] |
| MDA-MB-231 | Breast Cancer | ~10-20 µM | Exhibits lower sensitivity to Rapamycin.[8][9] |
| Ca9-22 | Oral Cancer | ~15 µM | Rapamycin inhibits proliferation in a dose-dependent manner.[10] |
| 22RV1 | Prostate Cancer | More sensitive than other prostate cancer cell lines. | Cyclin D1 levels correlate with sensitivity.[11] |
| DU145 | Prostate Cancer | Less sensitive to Rapamycin. | Rapamycin alone was unable to induce 50% cell death.[11] |
| Y79 | Retinoblastoma | Proliferation significantly inhibited at 0.4 µM. | Induces cell cycle arrest in the S phase.[12] |
| HepG2 | Liver Cancer | Rapamycin inhibits cell proliferation. | Effect is more evident under serum-deprived conditions.[13] |
Experimental Protocols
Preparation of Rapamycin Stock Solution
Rapamycin is typically supplied as a crystalline solid. To prepare a stock solution for cell culture experiments, follow these steps:
-
Reconstitution: Dissolve Rapamycin in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution, for example, 10 mM.[7]
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 months.[7] For long-term storage, -80°C is recommended.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of Rapamycin on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 0.1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Rapamycin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of mTOR Signaling
This protocol describes how to assess the effect of Rapamycin on the mTOR signaling pathway by analyzing the phosphorylation status of mTOR and its downstream target, S6K1.
Materials:
-
Cells treated with Rapamycin
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After Rapamycin treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of mTOR and S6K1.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory effect of Rapamycin.
Caption: Experimental workflow for determining cell viability using an MTT assay.
References
- 1. cusabio.com [cusabio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 8. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Rapamycin inhibits proliferation and apoptosis of retinoblastoma cells through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of rapamycin on cell proliferation and phosphorylation of mTOR and p70(S6K) in HepG2 and HepG2 cells overexpressing constitutively active Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Iproniazid in Animal Models
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Iproniazid in various animal models. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the quantitative data on Iproniazid dosage and its effects in different animal models.
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Rat | 10 mg/kg | Intraperitoneal | Single dose | Induced liver necrosis within 48 hours. | [1] |
| Rat | 400 mg/kg | Oral | Single dose | Approximate LD50; death primarily from respiratory failure. | [1] |
| Rat | 53, 200, 205, 224 mg/kg | Oral | Daily (30, 40, 61, 67 days) | Retarded sexual maturation and lengthened estrous cycle. | [2] |
| Rat | 25-100 mg/kg | Intraperitoneal | Single dose (1-4 hours pre-treatment) | Potentiation of tryptamine-induced effects. | [3] |
| Mouse | 200 mg/kg | Oral | Single dose | Approximate LD50; death primarily from respiratory failure. | [1] |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity in Rats
This protocol describes the induction of liver injury in rats using Iproniazid to study its hepatotoxic effects.
Materials:
-
Iproniazid
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Syringes and needles (23-25G)
-
Animal balance
-
Equipment for tissue collection and processing (e.g., surgical tools, formalin, paraffin)
Procedure:
-
Animal Acclimation: Acclimate rats to the animal facility for at least one week before the experiment.
-
Iproniazid Preparation: Dissolve Iproniazid in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Administration: Administer a single intraperitoneal (i.p.) injection of Iproniazid at a dose of 10 mg/kg.[1] A control group should receive an equivalent volume of sterile saline.
-
Observation: Monitor the animals for clinical signs of toxicity over 48 hours.
-
Tissue Collection: At 48 hours post-injection, euthanize the animals.[1] Collect liver tissue for histological analysis.
-
Histological Analysis: Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for hepatic necrosis.
Protocol 2: Assessment of Antidepressant-Like Activity in Mice (Forced Swim Test)
This protocol outlines the use of the forced swim test to evaluate the antidepressant-like effects of Iproniazid in mice.
Materials:
-
Iproniazid
-
Vehicle (e.g., sterile saline)
-
Male C57BL/6 mice (20-25 g)
-
Glass cylinder (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Iproniazid Preparation: Prepare a solution of Iproniazid in the chosen vehicle.
-
Administration: Administer Iproniazid or vehicle via the desired route (e.g., intraperitoneal) at a specific time point before the test (e.g., 1, 5, or 24 hours prior).[4]
-
Forced Swim Test:
-
Fill the glass cylinder with water to a depth of 15 cm.
-
Gently place the mouse into the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the Iproniazid-treated and vehicle-treated groups. A significant decrease in immobility time in the Iproniazid group is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway: Mechanism of Iproniazid Hepatotoxicity
The following diagram illustrates the metabolic pathway leading to Iproniazid-induced liver injury.
Caption: Metabolic activation of Iproniazid leading to hepatotoxicity.
Experimental Workflow: In Vivo Potentiation of Tryptamine Effects
This diagram outlines the experimental workflow for assessing the in vivo monoamine oxidase (MAO) inhibitory activity of Iproniazid.
Caption: Workflow for assessing Iproniazid's MAO inhibition in vivo.
References
Analytical methods for [Compound Name] quantification
Application Note: Quantitative Analysis of Metformin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metformin is a first-line oral biguanide antidiabetic drug for the treatment of type 2 diabetes. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[1] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2][3][4] Precise and accurate quantification of metformin in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides a detailed overview of common analytical methods for metformin quantification, including UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Summary of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of metformin.
| Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Wavelength/Transition | Key Findings |
| UV-Vis Spectrophotometry | Bulk & Tablet | 2 - 10 | - | 235 nm | Simple, economic, and accurate for pharmaceutical dosage forms.[5] |
| UV-Vis Spectrophotometry (AUC) | Bulk & Tablet | 1 - 14 | - | 228 - 236 nm | Utilizes Area Under Curve (AUC) method; low-cost and suitable for routine analysis.[6] |
| UV-Vis Spectrophotometry (Colorimetric) | Bulk & Tablet | 8 - 18 | - | 570 nm | Based on a colorimetric reaction with ninhydrin.[7] |
| RP-HPLC | Bulk & Tablet | 0 - 25 | - | 233 nm | Rapid method with a run time of 6 minutes per sample.[8][9] |
| RP-HPLC | Bulk & Tablet | 2.5 - 20 | 0.3 | 233 nm | Method is precise with %RSD values below 1.[10] |
| RP-HPLC | Plasma | 0.1 - 40 (mg/L) | 0.05 (mg/L) | 232 nm | Rapid sample preparation using ultrafiltration.[11] |
| LC-MS/MS | Human Plasma | 1.0 - 2000 (ng/mL) | 1.0 (ng/mL) | m/z 130.1 → 60.1 | High sensitivity and selectivity for pharmacokinetic studies.[12] |
| LC-MS/MS | Human Plasma | 0.01 - 3.0 | 0.01 | m/z 130.1 → 71.0 | Rapid and sensitive method applied to bioequivalence studies.[13] |
| HILIC-MS/MS | Human Plasma | 0.5 - 500 (ng/mL) | 0.5 (ng/mL) | m/z 130 → 71 | High sensitivity with a simple protein precipitation sample preparation.[14] |
| UPLC-MS/MS | Human Plasma | 50 - 2000 (ng/mL) | 50 (ng/mL) | - | Suitable for bioavailability and pharmacokinetic studies.[15] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway of metformin and a general workflow for its quantification in biological samples.
Experimental Protocols
UV-Vis Spectrophotometric Method for Tablet Formulation
This protocol is adapted for the quantification of metformin hydrochloride in pharmaceutical tablets.[5]
A. Instrumentation and Reagents
-
UV-Vis Spectrophotometer (double beam)
-
Solvent: pH 7.4 buffer solution
-
Metformin Hydrochloride Reference Standard
-
Metformin Hydrochloride Tablets (e.g., 500 mg)
B. Preparation of Standard Stock Solution
-
Accurately weigh 100 mg of Metformin HCl reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the pH 7.4 buffer to obtain a concentration of 1 mg/mL (1000 µg/mL).
-
From this stock solution, prepare working standards in the concentration range of 2-10 µg/mL by serial dilution with the buffer.
C. Preparation of Sample Solution
-
Weigh and finely powder 20 metformin tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of metformin HCl into a 100 mL volumetric flask.
-
Add approximately 70 mL of buffer, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the buffer.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate appropriately with the buffer to obtain a final theoretical concentration within the calibration range (e.g., 6 µg/mL).
D. Analysis
-
Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 235 nm.[5]
-
Measure the absorbance of the standard and sample solutions at 235 nm against the buffer as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of metformin in the sample solution from the calibration curve and calculate the amount in the original tablet.
LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a highly sensitive and selective method for determining metformin concentrations in human plasma, suitable for pharmacokinetic studies.[13][14]
A. Instrumentation and Reagents
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[13]
-
Metformin Reference Standard and a suitable internal standard (IS), such as Metformin-d6.[14]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate.
-
Human Plasma (blank).
B. Preparation of Solutions
-
Mobile Phase: Prepare a solution of Methanol and 10 mM Ammonium Acetate containing 1% Formic Acid (5:95 v/v).[13]
-
Standard Stock Solutions: Prepare primary stock solutions of metformin (e.g., 1 mg/mL) and the internal standard (e.g., 100 ng/mL) in methanol.[16]
-
Working Standards: Prepare working solutions for the calibration curve (e.g., 0.01 to 3.0 µg/mL) and quality control (QC) samples by serially diluting the stock solution in a suitable solvent like methanol or water.[13]
C. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the internal standard working solution.
-
Add 300-400 µL of cold acetonitrile to precipitate plasma proteins.[13][14]
-
Vortex the mixture for 30-60 seconds.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
D. LC-MS/MS Conditions
-
Flow Rate: 0.3 mL/min[13]
-
Injection Volume: 1-10 µL[16]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
E. Data Analysis
-
Integrate the peak areas for metformin and the internal standard.
-
Calculate the peak area ratio (Metformin/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of metformin in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective | MDPI [mdpi.com]
- 5. chemrj.org [chemrj.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of metformin in plasma by high-performance liquid chromatography after ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS determination of metformin in human plasma: Ingenta Connect [ingentaconnect.com]
- 14. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
- 16. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Interaction Studies Using Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Biotin, a small vitamin molecule, has become an indispensable tool in this field due to its remarkably strong and specific non-covalent interaction with the protein streptavidin. This high-affinity interaction, one of the strongest known in nature, forms the basis of a wide array of techniques for detecting, quantifying, and identifying protein interactors.[1]
This document provides detailed application notes and protocols for three key methodologies that leverage the biotin-streptavidin system for PPI studies: Affinity Purification using biotinylated baits followed by Mass Spectrometry (AP-MS), Proximity-Dependent Biotinylation (BioID), and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The following tables summarize key quantitative data for the biotin-streptavidin interaction and for different versions of the BioID technique, providing a basis for experimental design and comparison.
Table 1: Biotin-Streptavidin Interaction Kinetics
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M | [2] | |
| Association Rate Constant (ka) | ~5.50 x 10⁸ M⁻¹s⁻¹ | [2] | |
| Dissociation Rate Constant (kd) | ~8.80 x 10⁻⁵ s⁻¹ | [2] |
Table 2: Comparison of Proximity-Dependent Biotinylation (BioID) Enzymes
| Enzyme | Labeling Time | Labeling Radius | Key Features | Reference |
| BioID | 18-24 hours | ~10 nm | Original promiscuous biotin ligase.[3] | [4][5] |
| BioID2 | 16-24 hours | ~10 nm | Smaller than BioID, potentially less steric hindrance. | [3] |
| TurboID | 10 minutes | Potentially larger than BioID | Highly efficient, allows for temporal studies of dynamic interactions. | [6][7] |
| miniTurbo | 10 minutes | Not specified | Smaller version of TurboID. | [6] |
Experimental Protocols
Biotin Pull-Down Assay for Identification of Interacting Proteins
This protocol describes the use of a biotinylated "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.
Workflow Diagram:
References
- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Fluphenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a typical antipsychotic drug belonging to the phenothiazine class, primarily known for its potent antagonism of dopamine D2 receptors.[1][2] Beyond its established use in psychiatry, recent research has unveiled its potential in other therapeutic areas, notably in oncology.[3][4][5] Fluphenazine has been shown to exhibit cytotoxic effects against a variety of cancer cell lines and can modulate key signaling pathways implicated in cancer progression, such as the Akt and Wnt pathways.[3][4][5] Furthermore, it is a known inhibitor of calmodulin, a calcium-binding protein involved in numerous cellular processes.[5] These diverse biological activities make Fluphenazine a valuable tool compound for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents and elucidating complex biological pathways.
These application notes provide a comprehensive overview of the use of Fluphenazine in HTS, including its mechanism of action, quantitative data from relevant screening assays, and detailed experimental protocols.
Mechanism of Action and Key Signaling Pathways
Fluphenazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the brain.[1][2] However, its pharmacological profile is broader, encompassing interactions with other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways.[1][2] In the context of HTS for drug discovery, particularly in oncology, its effects on the following signaling pathways are of significant interest:
-
Dopamine D2 Receptor Signaling: As a potent antagonist, Fluphenazine can be used as a reference compound in HTS assays designed to identify novel dopamine D2 receptor modulators.
-
Akt Signaling Pathway: Fluphenazine has been suggested to target the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism.[3][4][5]
-
Wnt Signaling Pathway: Evidence suggests that Fluphenazine may also regulate the Wnt signaling pathway, another critical pathway involved in development and disease, including cancer.[3][4][5]
-
Calmodulin Inhibition: Fluphenazine is an established calmodulin inhibitor, making it a useful positive control in HTS assays aimed at discovering new calmodulin antagonists.[5]
Data Presentation: Quantitative Analysis of Fluphenazine Activity
The following tables summarize the cytotoxic effects of Fluphenazine on various cancer cell lines, as determined by high-throughput cell viability assays.
Table 1: IC50 Values of Fluphenazine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | Cell Viability Assay | 1.86 | [1] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | Not Specified | 23 | [1] |
| OVCAR-3 | Ovarian Cancer | Not Specified | 3.84 | [1] |
| PC9/R | Non-Small Cell Lung Cancer | Not Specified | 8.08 | [1] |
| PC9 | Non-Small Cell Lung Cancer | Not Specified | 10.90 | [1] |
| H1975 | Non-Small Cell Lung Cancer | Not Specified | 12.36 | [1] |
| H522 | Non-Small Cell Lung Cancer | Not Specified | 12.67 | [1] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 58.92 | [1] |
| LoVo/Dx | Colon Cancer | Not Specified | 80 | [1] |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit validation.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
This protocol is suitable for screening compound libraries to identify cytotoxic agents against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Fluphenazine (as a positive control)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Fluphenazine (e.g., from 0.1 to 100 µM) and test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: High-Throughput Cell Viability Screening (AlamarBlue™ Assay)
This protocol offers a fluorescent-based method for assessing cell viability and is amenable to HTS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well black, clear-bottom plates
-
Fluphenazine (as a positive control)
-
Test compounds
-
AlamarBlue™ reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well or 384-well plate at an appropriate density in 100 µL (for 96-well) or 50 µL (for 384-well) of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Fluphenazine and test compounds.
-
Add the compounds to the wells and incubate for the desired exposure time (e.g., 48-72 hours).
-
-
AlamarBlue™ Assay:
-
Add AlamarBlue™ reagent to each well (10% of the culture volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability as compared to the vehicle control and determine the IC50 values.
-
Signaling Pathway Diagrams
Dopamine D2 Receptor Antagonism by Fluphenazine
Putative Fluphenazine Action on Akt and Wnt Signaling Pathways
Conclusion
Fluphenazine's well-characterized primary mechanism of action and its emerging roles in modulating key cellular signaling pathways make it a versatile tool for high-throughput screening. The provided protocols for cytotoxicity and cell viability assays serve as a foundation for screening campaigns aimed at identifying novel anticancer compounds. Furthermore, its known interactions with the dopamine D2 receptor and calmodulin allow for its use as a reference compound in target-specific screens. The application of Fluphenazine in HTS, coupled with the detailed methodologies and pathway analyses presented here, will aid researchers in accelerating their drug discovery and development efforts.
References
- 1. A whole-cell assay for the high throughput screening of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput amenable fluorescence-assays to screen for calmodulin-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 5. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
Application Notes: [18F]Fluorodeoxyglucose ([18F]FDG) for In Vivo Imaging
Introduction
[18F]Fluorodeoxyglucose ([18F]FDG), a glucose analog, is the most widely used radiotracer for Positron Emission Tomography (PET) imaging.[1] PET is a non-invasive, quantitative imaging technique that allows for the visualization and measurement of metabolic processes in vivo.[2] By tracing the biodistribution of [18F]FDG, researchers and clinicians can assess tissue glucose metabolism, which is often altered in various disease states.[3] Its primary applications are in oncology for tumor detection and staging, neurology for assessing brain function, and cardiology for evaluating myocardial viability.
Mechanism of Action
The utility of [18F]FDG is based on the elevated rate of glycolysis in many pathological conditions, a phenomenon known as the "Warburg effect" in cancer cells.[4] The mechanism involves a "metabolic trapping" process:
-
Transport : [18F]FDG is transported across the cell membrane by glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[5]
-
Phosphorylation : Inside the cell, [18F]FDG is phosphorylated by the enzyme hexokinase to [18F]FDG-6-phosphate.[1][6]
-
Trapping : Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway or be transported back out of the cell.[6][7] This intracellular accumulation allows for imaging with a PET scanner.[1]
The concentration of trapped [18F]FDG-6-phosphate is proportional to the rate of glucose uptake and metabolism, providing a map of metabolic activity.[8]
Quantitative Data Presentation
Quantitative analysis in [18F]FDG-PET imaging is crucial for objective assessment. The most common metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for the injected dose and patient body weight.[9][10]
Table 1: Typical Preclinical [18F]FDG-PET/CT Imaging Parameters
| Parameter | Value | Notes |
|---|---|---|
| Animal Model | Mouse (e.g., BALB/c nu/nu) | Age and strain can influence biodistribution. |
| Animal Preparation | 8-16 hours fasting | Minimizes background signal from muscle and myocardium.[11][12] |
| Anesthesia | 1.5-2% Isoflurane | Isoflurane is preferred as it has minimal effect on blood glucose.[12] |
| Injected Dose | 7.4-11.1 MBq (200-300 µCi) | Dose can be adjusted based on scanner sensitivity.[11][13] |
| Injection Route | Intravenous (tail vein) | Ensures rapid and complete bioavailability.[11] |
| Uptake Period | 60 minutes | Allows for tracer distribution and clearance from blood.[13] |
| Temperature Control | Maintain at 30-37°C | Prevents activation of brown adipose tissue (BAT).[12][14] |
| Acquisition Time | 10-20 minutes | Depends on injected dose and scanner sensitivity.[11][15] |
| Post-Scan | CT for anatomical co-registration | Provides anatomical context to the functional PET data.[15] |
Table 2: Representative Biodistribution of [18F]FDG in Tumor-Bearing Mice (Data represents the percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. Values are illustrative and can vary significantly based on experimental conditions.)
| Organ/Tissue | Mean %ID/g ± SD | Reference |
|---|---|---|
| Blood | 1.5 ± 0.4 | [16] |
| Heart | 12.0 ± 3.5 | [17] |
| Lungs | 2.5 ± 0.7 | [18] |
| Liver | 4.0 ± 1.1 | [16] |
| Kidneys | 3.5 ± 0.9 | [16] |
| Brain | 8.0 ± 2.0 | [18] |
| Muscle | 1.8 ± 0.6 | [17] |
| Tumor | 6.5 ± 1.8 | [14] |
| Brown Adipose Tissue | 2.2 ± 1.0 |[17] |
Experimental Protocols
Protocol: Preclinical [18F]FDG-PET/CT Imaging of Subcutaneous Tumors in Mice
This protocol outlines the standard procedure for performing [18F]FDG-PET/CT imaging in mice with xenograft tumors to assess tumor metabolism.
1. Animal Preparation (Pre-Injection) a. Fast mice for 8-12 hours prior to [18F]FDG injection to reduce physiological glucose levels and minimize background uptake in muscle and heart.[11][14] Water should be available at all times. b. Anesthetize the mouse using isoflurane (1.5-2% in 100% oxygen). Confirm proper anesthetic depth by lack of pedal reflex. c. Place the anesthetized mouse on a heating pad to maintain body temperature (37°C) and prevent activation of brown adipose tissue, which can cause significant background signal.[12][17] d. Check blood glucose levels from the tail vein. Levels should ideally be below 150 mg/dL.
2. Radiotracer Administration a. Prepare a syringe with the calculated dose of [18F]FDG (e.g., 10 MBq in ~100-150 µL saline). b. Administer the [18F]FDG via intravenous injection into the lateral tail vein.[11] c. Note the exact time of injection and the precise activity administered.
3. Uptake Period a. Maintain the mouse under anesthesia on the heating pad for a 60-minute uptake period.[13] This allows the tracer to distribute throughout the body and accumulate in tissues. b. Monitor the animal's vital signs throughout this period.
4. PET/CT Image Acquisition a. Secure the mouse on the scanner bed in a prone position. b. Perform a CT scan for attenuation correction and anatomical localization.[15] Typical parameters are 55 kVp with an exposure time of 500 ms.[15] c. Immediately following the CT, acquire a static PET scan over the region of interest (e.g., the tumor) for 10-15 minutes.[11]
5. Image Reconstruction and Analysis a. Reconstruct the PET data using an appropriate algorithm (e.g., OSEM - Ordered Subset Expectation Maximization). b. Fuse the PET and CT images to correlate metabolic activity with anatomy. c. Draw regions of interest (ROIs) around the tumor and other organs on the fused images. d. Calculate the Standardized Uptake Value (SUV) for the ROIs. The SUVmax (maximum pixel value within an ROI) is a commonly used metric for tumor analysis.[19][20]
References
- 1. 18F-fluorodeoxyglucose uptake in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative FDG PET Assessment for Oncology Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 10. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Impact of animal handling on the results of 18F-FDG PET studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. In Vivo 18F-FDG-PET Imaging in Mouse Atherosclerosis | Musculoskeletal Key [musculoskeletalkey.com]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Reliability of quantitative F-18 FDG PET/CT imaging biomarkers for classifying early response to chemoradiotherapy in patients with locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, patients often develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene.[1][2] Osimertinib (AZD9291) is a potent, irreversible, third-generation EGFR TKI specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[1][3] This selectivity for mutant EGFR minimizes off-target effects and associated toxicities often seen with earlier generation TKIs.[3][4] These notes provide a comprehensive overview of Osimertinib's application in preclinical NSCLC models.
Mechanism of Action
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR.[4] This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[4] The primary pathways attenuated by Osimertinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which are crucial for tumor cell proliferation, growth, and survival.[4][5] A key advantage of Osimertinib is its approximately 200-fold greater potency against EGFR variants with the T790M mutation compared to its wild-type counterpart, which contributes to its favorable safety profile.[1][6]
Signaling Pathway Inhibition by Osimertinib
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and RAS/MAPK, which drive cell proliferation and survival. Osimertinib selectively and irreversibly binds to mutant EGFR, blocking this entire cascade.
Caption: EGFR signaling pathway and Osimertinib's mechanism of action.
Quantitative Data Summary
Osimertinib has demonstrated potent and selective activity against NSCLC cell lines harboring EGFR sensitizing and T790M resistance mutations. The following table summarizes key in vitro efficacy data.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 17 - 23 | [6][7] |
| H3255 | L858R | ~12 (Erlotinib IC50) | [8] |
| H1975 | L858R / T790M | 5 - 15 | [1][6][8] |
| PC-9ER | Exon 19 del / T790M | 13 | [8] |
| PC-9R | Exon 19 del / T790M (low AF) | 18 | [9] |
| WT EGFR | Wild-Type | 480 - 1865 | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of Osimertinib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of Osimertinib on EGFR signaling.
Materials:
-
NSCLC cells
-
Osimertinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Starve cells in serum-free medium for 16-24 hours. Pre-treat cells with desired concentrations of Osimertinib (or vehicle) for 2-4 hours.[10]
-
Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[10][11]
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[10] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibody overnight at 4°C.[10][11]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Wash again and visualize bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating the efficacy of Osimertinib.
Caption: Preclinical workflow for evaluating Osimertinib efficacy.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Oseltamivir Synthesis
Welcome to the technical support center for Oseltamivir synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Oseltamivir, particularly focusing on the industrial route originating from (-)-shikimic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of Oseltamivir.
Problem 1: Low Yield in the Azide Opening of the Epoxide Intermediate
Question: I am experiencing a low yield during the regioselective opening of the key epoxide intermediate with sodium azide. What are the common causes and how can I improve the yield?
Answer:
Low yield in this step is a common issue and can be attributed to several factors. The reaction involves the nucleophilic attack of the azide ion on the epoxide, and its efficiency is sensitive to reaction conditions.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is monitored by a suitable technique (e.g., TLC, HPLC) until the starting material is consumed.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired azido-diol. One common side reaction is the formation of a diol through the reaction with water.
-
Suboptimal Reaction Conditions: The temperature, solvent, and pH can significantly impact the reaction rate and selectivity.
Experimental Protocol for Optimized Azide Opening:
This protocol is adapted from the Roche industrial process for the regioselective opening of the key epoxide intermediate.
-
Reaction Setup:
-
Dissolve the epoxide intermediate (1.0 eq) in a mixture of water and acetone.
-
Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq) to the solution.[1]
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for approximately 16 hours.[1]
-
Monitor the reaction progress by HPLC or TLC.
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
The resulting azido-diol is often of sufficient purity for the subsequent step.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for low yield in the azide opening step.
| Parameter | Recommended Value | Potential Issue if Deviated |
| Sodium Azide (eq) | 1.5 | Insufficient azide can lead to incomplete reaction. |
| Ammonium Chloride (eq) | 1.2 | Acts as a mild acid catalyst; incorrect amount can affect rate and selectivity. |
| Temperature | Reflux | Lower temperatures will significantly slow down the reaction. |
| Reaction Time | ~16 hours | Shorter times may result in incomplete conversion. |
Problem 2: Impurity Formation and Purification Challenges
Question: I am observing significant impurities in my final Oseltamivir phosphate product. What are the common impurities and what is the best way to purify the final compound?
Answer:
Impurity formation is a common challenge in multi-step syntheses. In the synthesis of Oseltamivir, impurities can arise from side reactions such as isomerization and double bond additions, as well as residual intermediates.[2] The final purification is crucial to achieve the high purity required for pharmaceutical applications.
Common Impurities:
-
Regioisomers: Incorrect regiochemistry during nucleophilic additions can lead to isomeric impurities.
-
Diastereomers: Oseltamivir has three stereocenters, meaning 8 possible stereoisomers exist.[3][4] Inadequate stereocontrol can result in the formation of diastereomeric impurities.
-
Unreacted Intermediates: Incomplete reactions can leave starting materials or intermediates in the final product.
Purification Protocol: Recrystallization of Oseltamivir Phosphate
Recrystallization is an effective method for purifying the final product. A common method involves the use of ethanol and water.
-
Dissolution:
-
Dissolve the crude Oseltamivir phosphate in a minimal amount of hot 95% ethanol.
-
-
Decolorization (Optional):
-
Add activated carbon and reflux for 30 minutes to remove colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool in an ice bath or refrigerator overnight to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the crystals under vacuum.
-
Expected Purity and Yield from Recrystallization:
| Solvent System | Purity (HPLC) | Maximum Single Impurity | Total Impurities | Recovery |
| Water | 99.76% | 0.099% | 0.24% | 80.0%[5] |
| 90% Ethanol | 99.65% | 0.094% | 0.35% | 81.2%[5] |
| 95% Ethanol | 99.82% | 0.046% | 0.18% | 87.6%[5] |
| 98% Ethanol | 99.68% | 0.091% | 0.32% | 86.0%[5] |
Data adapted from patent CN101343241A.[5]
Workflow for Purification:
Caption: A typical workflow for the purification of Oseltamivir phosphate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is shikimic acid the most common starting material for Oseltamivir synthesis?
A1: Shikimic acid is a readily available chiral molecule that contains the cyclohexene ring and correct stereochemistry at one of the centers, which simplifies the overall synthesis.[6] However, its supply can be variable, leading to price fluctuations and prompting research into alternative synthetic routes.[6][7]
Q2: What are the main safety concerns associated with the industrial synthesis of Oseltamivir?
A2: The primary safety concern in the Roche industrial process is the use of azide reagents, such as sodium azide.[6] Azides are potentially explosive and toxic.[8] Handling these reagents requires strict safety protocols and specialized equipment, especially on a large scale. This has motivated the development of azide-free synthetic routes.[8]
Q3: Are there any azide-free alternatives to the industrial synthesis?
A3: Yes, several azide-free syntheses have been developed to avoid the hazards associated with azide chemistry. Notable examples include routes developed by E.J. Corey, which often utilize Diels-Alder reactions to construct the cyclohexene core, and other methods that employ alternative nitrogen sources.[1] An azide-free transformation of the key epoxide intermediate has also been developed, which uses allylamine for the ring-opening step.[8]
Q4: How is the stereochemistry of the three chiral centers in Oseltamivir controlled?
A4: Control of stereochemistry is a critical aspect of Oseltamivir synthesis.[6] In the synthesis from shikimic acid, one stereocenter is already set. The other two are typically introduced through stereoselective reactions, such as the regioselective opening of an epoxide or aziridine intermediate, and stereocontrolled reductions. The choice of reagents and catalysts is crucial for achieving the desired diastereomer.
Q5: What is the overall yield of the industrial Oseltamivir synthesis?
A5: The overall yield of the industrial synthesis of Oseltamivir from shikimic acid is typically in the range of 17-22%.[6] More recent and optimized routes have reported higher overall yields, some reaching up to 47-55%.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020183281A1 - Flow synthesis process for the production of oseltamivir - Google Patents [patents.google.com]
- 3. Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Paclitaxel Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of Paclitaxel.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve problems and improve your purification yield and purity.
Issue 1: Low Overall Yield of Paclitaxel After Purification
Q: My final yield of crystalline Paclitaxel is significantly lower than expected. What are the potential causes and how can I fix this?
A: Low yield is a common issue that can arise from multiple stages of the purification process. Here are the primary areas to investigate:
-
Inefficient Initial Extraction: A significant portion of Paclitaxel may remain in the initial biomass (e.g., cell culture or plant material). As much as 90% of the compound can be cell-associated.[1] Ensure cell lysis is complete and consider repeated extractions with an appropriate solvent like methanol or ethanol to maximize recovery from the source material.[1]
-
Product Degradation: Paclitaxel can be unstable under certain conditions. Avoid high temperatures and harsh pH environments during extraction and purification.[2] If using evaporation steps to concentrate your sample, consider methods like nitrogen drying over heating.[2]
-
Poor Chromatographic Recovery: Paclitaxel may be binding irreversibly to your column, or the elution conditions may be suboptimal. Ensure the column is properly equilibrated and that the elution solvent has sufficient strength to desorb the compound completely.
-
Losses During Crystallization: The final crystallization step is critical for purity but can be a major source of yield loss. This can be due to incomplete precipitation, formation of oils instead of crystals, or the product remaining in the mother liquor.
Issue 2: Poor Peak Resolution and Purity During HPLC
Q: My Paclitaxel peak shows significant tailing and co-elutes with impurities, especially Cephalomannine. How can I improve the separation?
A: Achieving high purity requires optimizing your chromatographic method. Co-elution with structurally similar taxanes like Cephalomannine is a frequent challenge.[1]
-
Mobile Phase Optimization: The composition of the mobile phase is critical. A common mobile phase for reversed-phase (C18) HPLC is a mixture of acetonitrile and water or a buffer solution.[3][4][5][6][7] Systematically adjust the ratio of acetonitrile to the aqueous phase. Decreasing the organic solvent percentage will increase retention time and can improve the resolution between closely eluting peaks. The use of a phosphate buffer can also improve peak shape.[3][4][8][9]
-
Gradient Elution: If isocratic elution is insufficient, a gradient elution program can provide better separation. Start with a lower concentration of organic solvent to resolve early-eluting impurities and gradually increase the concentration to elute Paclitaxel and then more non-polar impurities.
-
Column Choice: Ensure you are using a high-resolution column, such as a C18 column with a small particle size (e.g., 5 µm).[4][5]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes enhance resolution. Additionally, controlling the column temperature can provide more consistent and reproducible results.
Issue 3: Paclitaxel Fails to Crystallize, Forming an Oil or Amorphous Solid
Q: After concentrating the purified fractions, my Paclitaxel is not forming crystals. What should I do?
A: Crystallization is sensitive to purity, solvent, and temperature. Oiling out or forming an amorphous solid suggests the conditions are not optimal for crystal lattice formation.[10]
-
Purity Check: Highly pure material is more likely to crystallize. If your Paclitaxel purity is below 80%, consider an additional chromatographic step.
-
Solvent System: The choice of solvent and anti-solvent is crucial. A common method is to dissolve the Paclitaxel concentrate in a minimal amount of a good solvent (e.g., acetone, dichloromethane) and then slowly add an anti-solvent (e.g., hexane, pentane) until turbidity is observed.[11][12]
-
Temperature Control: After adding the anti-solvent, allow the solution to stand at a controlled temperature. Cooling the mixture (e.g., 2-8°C) overnight can promote complete crystallization.[11]
-
Seeding: If you have a small amount of previously crystallized Paclitaxel, adding a "seed crystal" can initiate crystallization in a supersaturated solution.
-
Avoid Rapid Precipitation: Adding the anti-solvent too quickly or rapidly crashing the temperature can lead to the formation of an amorphous solid instead of an ordered crystal lattice.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for?
A1: The most common impurities are other taxanes that are structurally similar to Paclitaxel. The most notable is Cephalomannine (Paclitaxel EP Impurity B), which often co-elutes.[1][] Other related substances include Baccatin III , 10-Deacetylbaccatin III , and various epi- and side-chain-modified versions of Paclitaxel.[][14]
Q2: What is a typical mobile phase composition for preparative HPLC of Paclitaxel?
A2: For preparative reversed-phase (C18) HPLC, typical mobile phases consist of acetonitrile and water. Ratios can vary, but a common starting point is a 45:55 or 50:50 (v/v) mixture of acetonitrile and water or a phosphate buffer.[3][5][9] The exact ratio should be optimized for your specific column and crude material purity.[3]
Q3: At what wavelength should I monitor the purification?
A3: Paclitaxel has a strong UV absorbance at approximately 227-230 nm.[3][4][5][7] Monitoring at these wavelengths provides good sensitivity for detecting Paclitaxel and related taxane impurities.
Q4: Can I use a single purification step?
A4: While possible for relatively clean starting material, a single purification step is often insufficient to achieve high purity (>99%). A multi-step process is generally required, often involving initial solid-phase extraction (SPE) or column chromatography to remove bulk impurities, followed by one or more rounds of preparative HPLC, and concluding with crystallization.[5][11]
Data Summary Tables
Table 1: Comparison of HPLC Mobile Phase Compositions
| Mobile Phase Composition (v/v) | Column Type | Flow Rate (mL/min) | Detection λ (nm) | Key Observation |
| Acetonitrile / 20 mM KH2PO4 Buffer (45:55) | C18 | 1.0 | 230 | Excellent peak parameters and good retention (Rt ≈ 7.7 min).[3] |
| Acetonitrile / 0.02 M KH2PO4 Buffer (40:60) | C18 | 2.0 | 230 | Well-defined peak, free from tailing.[4] |
| Acetonitrile / Water (45:55) | C18 | 8.0 (Semi-prep) | 227 | Effective for semi-preparative separation of Paclitaxel.[5][7] |
| Acetonitrile / Methanol (60:40) | C18 | 1.5 | 227 | Simple and reliable for quantification.[6] |
Table 2: Common Impurities in Paclitaxel Purification
| Impurity Name | Common Name / EP ID | Key Separation Challenge |
| Cephalomannine | Paclitaxel EP Impurity B | Very similar structure and polarity to Paclitaxel, leading to co-elution.[1][] |
| Baccatin III | Paclitaxel EP Impurity N | More polar than Paclitaxel; a key precursor.[14] |
| 10-Deacetylpaclitaxel | Paclitaxel EP Impurity G | A common process-related impurity.[] |
| 7-Epi-paclitaxel | Paclitaxel EP Impurity E | An epimer that can form under certain pH or thermal conditions.[][14] |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol outlines a general method for purifying Paclitaxel using preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the crude or partially purified Paclitaxel extract in the mobile phase or a compatible solvent (e.g., methanol/acetonitrile mixture) to a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter to remove particulate matter.
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions as the Paclitaxel peak elutes. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
-
Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).
Protocol 2: Recrystallization for Final Purification
This protocol describes a method for obtaining high-purity crystalline Paclitaxel.
-
Concentration: Combine the high-purity fractions from HPLC and concentrate them under reduced pressure or nitrogen stream to obtain a solid or viscous residue.
-
Dissolution: Dissolve the residue in a minimum volume of acetone (e.g., dissolve 10 g of residue in 400 mL of acetone).[11]
-
Precipitation: While stirring, slowly add 3 volumes of an anti-solvent such as n-hexane (e.g., 1.2 L).[11] The solution should become cloudy, indicating the onset of precipitation.
-
Crystallization: Cover the mixture and allow it to stand. For optimal crystal growth and yield, transfer the mixture to a cold environment (2-8°C) and leave it overnight.[11]
-
Isolation and Drying: Collect the resulting white, needle-like crystals by filtration.[11] Wash the crystals with a small amount of cold anti-solvent (hexane) to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvents. The final product should be a fine, white crystalline solid.
References
- 1. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Liquid Chromatographic Method for Determination of Paclitaxel from Parenteral Formulation and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. brieflands.com [brieflands.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. phmethods.net [phmethods.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 12. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
[Compound Name] solubility issues and solutions
Welcome to the technical support center for Curcumin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility issues and provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My curcumin powder is not dissolving in aqueous buffer (e.g., PBS). What am I doing wrong?
A1: This is a common issue. Curcumin is a hydrophobic molecule and is almost insoluble in water and aqueous buffers at neutral or acidic pH.[1] Direct suspension in buffers like PBS will result in the powder floating or quickly sedimenting. For experimental use, a stock solution in an appropriate organic solvent must be prepared first.
Q2: I've dissolved curcumin in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is expected due to curcumin's low aqueous solubility. When the DMSO stock is diluted into a large volume of aqueous media, the curcumin crashes out of solution.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.[2]
-
Dilute in Serum-Containing Media: If your protocol allows, make the final dilution in media that contains fetal bovine serum (FBS). Albumin and other proteins in serum can help solubilize curcumin and increase its stability.[3]
-
Work Quickly: Add the curcumin stock to the medium immediately before adding it to the cells. Do not store diluted aqueous solutions of curcumin for long periods.
-
Vortex During Dilution: When adding the DMSO stock to your medium, vortex or pipette vigorously to ensure rapid and even dispersion, which can help delay precipitation.
-
Q3: My curcumin solution changes color to red/brown and then the yellow color fades. Is the compound degrading?
A3: Yes, this indicates chemical degradation. Curcumin is unstable at neutral to basic pH (≥7.0).[4][5][6] In solutions like a standard cell culture medium (pH ~7.4), about 90% of curcumin can degrade within 30 minutes.[4] The degradation is pH-dependent and proceeds faster under neutral-basic conditions.[7]
-
Solution:
-
For cell culture, prepare fresh dilutions immediately before each experiment.
-
For other applications, use a buffer with a slightly acidic pH (<7.0) if your experimental design permits, as curcumin is more stable under these conditions.[5][6]
-
Protect solutions from light, as curcumin is also light-sensitive.
-
Q4: I need to prepare an organic solvent-free aqueous solution of curcumin. How can this be achieved?
A4: Preparing a true, stable aqueous solution of curcumin without any organic solvent is very challenging. However, several advanced formulation strategies can be used to improve aqueous dispersibility and stability:
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate curcumin, improving its solubility.[1][8]
-
Liposomal Formulations: Encapsulating curcumin in liposomes significantly improves its solubility and cellular uptake.[9]
-
Nanoemulsions/Nanosuspensions: These formulations increase the surface area of curcumin particles, leading to better dissolution and bioavailability.[9][10]
-
Use of Co-solvents/Surfactants: Formulations using polymers like PEG or surfactants like Tween 80 can improve solubility.[11][12]
These methods typically require specialized equipment and protocol development.
Data Presentation: Curcumin Solubility
The following table summarizes the solubility of curcumin in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (practically insoluble) | [13] |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | [13] |
| Ethanol | ~10 mg/mL | [13] |
| Acetone | ≥ 20 mg/mL | [14] |
| Methanol | Readily Soluble (qualitative) | [7] |
| Acetonitrile | Readily Soluble (qualitative) | [7] |
| 0.1 M NaOH (basic solution) | ~3 mg/mL | [14] |
| Glycerol | ~45.6 mg/L | [15] |
Note: Solubility values can vary slightly based on the purity of curcumin, temperature, and specific solvent grade.
Experimental Protocols
Protocol 1: Preparation of a 40 mM Curcumin Stock Solution in DMSO
This protocol is suitable for most in vitro cell culture experiments.
Materials:
-
Curcumin powder (MW: 368.38 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous/cell-culture grade
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 40 mM stock solution, you need to dissolve 14.74 mg of curcumin.
-
Calculation: 0.040 mol/L * 368.38 g/mol = 14.74 g/L = 14.74 mg/mL[16]
-
-
Weigh Curcumin: Accurately weigh 14.74 mg of curcumin powder and place it into a sterile 1.5 mL microcentrifuge tube or a small amber vial.
-
Add Solvent: Add 1 mL of high-quality DMSO to the tube containing the curcumin powder.[17]
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the curcumin is completely dissolved. The solution should be clear and deep orange/red in color. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Curcumin is stable for at least two years when stored as a solid at room temperature, but aqueous solutions should not be stored for more than 12 hours.[14] For DMSO stocks, it is best practice to use them within a few months to avoid degradation from repeated freeze-thaw cycles and moisture absorption by the DMSO.
Protocol 2: Dilution of Curcumin Stock for Cell Treatment (Example)
This protocol describes the preparation of a final concentration of 40 µM curcumin in a cell culture well.
Materials:
-
40 mM Curcumin stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute the 40 mM stock 1:100 in complete culture medium to make a 400 µM working solution.
-
Pipette 990 µL of pre-warmed complete culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 40 mM DMSO stock solution. Vortex immediately and vigorously.
-
-
Prepare Final Dilution: Add the intermediate solution to the cells to achieve the final concentration.
-
For a final concentration of 40 µM in a well containing 1 mL of medium, add 100 µL of the 400 µM intermediate solution to 900 µL of medium already in the well.
-
Calculation: (400 µM * 100 µL) / 1000 µL = 40 µM
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells. In this example, the final DMSO concentration is 0.1%, which is generally well-tolerated by most cell lines.[2]
-
Incubate: Use the freshly prepared curcumin-containing medium to treat cells immediately.
Visualizations
Caption: Troubleshooting workflow for dissolving Curcumin.
Caption: Curcumin inhibits the NF-κB signaling pathway.[18][19][20]
References
- 1. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sxrebecca.com [sxrebecca.com]
- 10. scielo.br [scielo.br]
- 11. Different Approaches for Enhancement of Curcumin Aqueous Solubility and Dissolution rate [jabps.journals.ekb.eg]
- 12. selleckchem.com [selleckchem.com]
- 13. echemi.com [echemi.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. nrf2activators.com [nrf2activators.com]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Stabilizing Ascorbic Acid for Long-Term Storage
Welcome to the technical support center for Ascorbic Acid (Vitamin C). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of this compound. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade Ascorbic Acid in solution?
A1: The stability of Ascorbic Acid is primarily affected by several factors:
-
Oxygen: As a potent antioxidant, Ascorbic Acid is highly susceptible to oxidation. The presence of dissolved oxygen is a critical factor leading to its degradation.[1][2][3]
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[1][4] Storing solutions at lower temperatures is crucial for preservation.[5]
-
pH: The rate of degradation is highly pH-dependent. Aerobic (oxygen-present) degradation is faster at higher pH values, while anaerobic (oxygen-absent) degradation is often retarded at higher pH.[1][2] Maximum stability is typically observed in the acidic pH range of 3-5.[6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and accelerate the oxidation process.[7][8]
-
Metal Ions: The presence of catalytic metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), can dramatically increase the rate of oxidative degradation.[1][3][8]
Q2: What is the difference between aerobic and anaerobic degradation of Ascorbic Acid?
A2: Ascorbic Acid degrades via two main pathways depending on the presence of oxygen.[9][10]
-
Aerobic Degradation: In the presence of oxygen, Ascorbic Acid is first oxidized to dehydroascorbic acid (DHA). DHA is unstable and can be irreversibly hydrolyzed to 2,3-diketogulonic acid, which has no biological activity.[7] Under acidic conditions, further degradation can lead to products like 2-furoic acid.[9][10]
-
Anaerobic Degradation: In the absence of oxygen, degradation occurs at a much slower rate.[2] This pathway involves different mechanisms, such as acid-catalyzed ring cleavage and dehydration, leading to the formation of furfural, particularly at very low pH.[9][10]
Q3: How can I visually tell if my Ascorbic Acid solution has degraded?
A3: A common sign of Ascorbic Acid degradation, particularly through oxidation, is a change in color. Solutions may turn yellow or brown as degradation products form and subsequently polymerize.[7][11] However, significant loss of potency can occur before any color change is visible. Therefore, quantitative analysis is necessary for accurate stability assessment.
Q4: What are the most effective ways to stabilize Ascorbic Acid solutions for long-term storage?
A4: Several strategies can be employed to enhance stability:
-
Control Storage Conditions: Store solutions at low temperatures (refrigerated or frozen), protected from light in airtight, opaque containers.[5][11]
-
Use Degassed Solvents: To minimize exposure to oxygen, use deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) for preparing solutions.[1]
-
pH Adjustment: Maintain the pH of the solution in the acidic range (pH 3-5) where Ascorbic Acid is most stable.[6]
-
Add Chelating Agents: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[1][12]
-
Include Other Antioxidants: The addition of other antioxidants, such as glutathione or ferulic acid, can help protect Ascorbic Acid by acting synergistically.[7][12][13]
-
Solid Form Storage: The most stable way to store Ascorbic Acid long-term is as a dry powder or crystal, protected from moisture, light, and heat.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of Ascorbic Acid concentration in my formulation. | 1. High Storage Temperature: Degradation is temperature-dependent.[4] 2. Oxygen Exposure: Solutions were prepared/stored with exposure to air.[3] 3. Metal Ion Contamination: Glassware or reagents may contain trace metals.[8] | 1. Store the formulation at lower temperatures (e.g., 2-8°C).[5] 2. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.[1] 3. Use high-purity reagents and deionized water. Consider adding a chelating agent like EDTA (e.g., 0.01-0.05%).[1][12] |
| Solution is turning yellow/brown. | 1. Oxidative Degradation: This is a classic sign of oxidation and formation of degradation products like furfural, which can polymerize.[7] 2. High pH: Degradation and browning are accelerated at neutral or alkaline pH. | 1. Discard the solution. Prepare fresh solution using the stabilization strategies mentioned in the FAQs. 2. Ensure the pH of your stock solution or formulation buffer is in the acidic range (pH 3-5). |
| Inconsistent results in stability studies. | 1. Fluctuating pH: The pH of the solution can change as Ascorbic Acid degrades into acidic byproducts.[7] 2. Variable Oxygen Exposure: Inconsistent handling can lead to different levels of dissolved oxygen between samples. | 1. Use a robust buffer system to maintain a stable pH throughout the experiment. Monitor pH at each time point. 2. Standardize your protocol to ensure all samples are handled identically, minimizing headspace and exposure to air. |
| Precipitate forms in the solution upon storage. | 1. Supersaturation: The initial concentration may be too high for the storage temperature. 2. Formation of Insoluble Degradation Products: Advanced degradation can lead to insoluble polymers. | 1. Check the solubility of Ascorbic Acid at your storage temperature and adjust the concentration if necessary. 2. This indicates severe degradation. The solution should be discarded. |
Data Presentation: Ascorbic Acid Stability
The following tables summarize quantitative data on the stability of Ascorbic Acid under various conditions.
Table 1: Effect of Temperature and pH on Aerobic vs. Anaerobic Degradation
| pH | Condition | Temperature | Observation | Reference |
| 5.0 | Aerobic | 80-100°C | Degradation occurs. | [2] |
| 7.0 | Aerobic | 80-100°C | Degradation was faster than at pH 5.0. | [2] |
| 5.0 | Anaerobic | 80-100°C | Degradation occurs. | [2] |
| 7.0 | Anaerobic | 80-100°C | Degradation was retarded (slower) compared to pH 5.0. | [2] |
Table 2: Retention of Ascorbic Acid in Various Formulations and Conditions
| Storage Condition | Formulation/Matrix | Duration | Retention (%) | Reference |
| 4°C | Liposomes | 7 weeks | 67% | [7] |
| 25°C | Liposomes | 7 weeks | 30% | [7] |
| 25°C (in dark) | Guava Juice | 7 days | 76.6% | [7][14] |
| 35°C (in dark) | Guava Juice | 7 days | 43.6% | [7][14] |
| Room Temp. | Spray-dried microcapsules | 60 days | ~90% | [7] |
| 20°C | Solution with Se(IV) ions | ~127 days (t₉₀) | 90% | [15] |
| 20°C | Solution with Mg(II) ions | ~110 days (t₉₀) | 90% | [15] |
| 20°C | Solution with Zn(II) ions | ~73 days (t₉₀) | 90% | [15] |
(t₉₀ refers to the time at which 10% of the substance has decomposed)
Experimental Protocols
Protocol 1: Accelerated Stability Study of an Aqueous Ascorbic Acid Solution
This protocol outlines a method to assess the stability of Ascorbic Acid under accelerated (high-temperature) conditions.[15][16]
1. Materials:
-
L-Ascorbic Acid (reagent grade)
-
High-purity deionized water, degassed by boiling for 15 minutes and cooled under nitrogen.
-
pH meter, calibrated
-
Citrate-phosphate buffer components (Citric acid, Dibasic sodium phosphate)
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Temperature-controlled stability chambers or water baths (e.g., set to 40°C, 50°C, and 60°C)
-
Amber glass vials with airtight seals
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 4.0 using HCl/NaOH.
-
Dissolve L-Ascorbic Acid in the buffer to a final concentration of 1 mg/mL. Perform this step under dim light and an inert atmosphere if possible.
-
-
Sample Aliquoting:
-
Dispense the solution into multiple amber glass vials, filling them completely to minimize headspace.
-
Seal the vials tightly. Prepare enough vials for each temperature and time point.
-
-
Storage:
-
Place the vials into the pre-heated stability chambers or water baths at 40°C, 50°C, and 60°C.
-
Keep a set of control vials at a reference temperature (e.g., 4°C).
-
-
Sampling:
-
At specified time intervals (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial from each temperature condition.
-
Immediately cool the vial to room temperature before analysis.
-
-
Analysis (HPLC-UV):
-
Mobile Phase: 0.1% Metaphosphoric acid in water.
-
Flow Rate: 0.5 mL/min.[9]
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
-
Prepare a standard curve of Ascorbic Acid (from 0.1 to 1.5 mg/mL) immediately before sample analysis.
-
Dilute samples if necessary and analyze them by HPLC.
-
-
Data Analysis:
-
Quantify the remaining Ascorbic Acid concentration at each time point using the standard curve.
-
Plot the natural logarithm of the concentration versus time for each temperature. The degradation of Ascorbic Acid often follows first-order kinetics.[7]
-
Determine the degradation rate constant (k) from the slope of the line.
-
Use the Arrhenius equation to plot ln(k) vs 1/T (where T is temperature in Kelvin) to predict the shelf-life at long-term storage conditions (e.g., 4°C or 25°C).
-
Visualizations
Caption: Key aerobic and anaerobic degradation pathways of Ascorbic Acid.
Caption: A logical workflow for troubleshooting common Ascorbic Acid stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerated Stability Assessment Program to Predict Long-term Stability of Drugs: Application to Ascorbic Acid and to a Cyclic Hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Compound Name] Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of [Compound Name]. The following information offers troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new compound?
A1: For a novel compound with unknown efficacy, it is advisable to begin with a broad concentration range to determine its cytotoxic or inhibitory effects. A common starting point is to perform a dose-response curve with serial dilutions covering a wide range, such as from 100 µM down to 1 nM.[1][2] This initial experiment will help identify a narrower, more effective concentration range for subsequent, more precise studies to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.[1]
Q2: How do I select an appropriate cell line for my experiment?
A2: The choice of cell line should be directly related to your research question. For instance, if you are studying a specific type of cancer, you should use a cell line derived from that cancer. It is also important to consider the characteristics of the cell line, such as its doubling time and known sensitivity to other compounds.
Q3: Why is a vehicle control essential in these experiments?
A3: A vehicle control is critical for differentiating the effects of the compound from the effects of the solvent used to dissolve it. The most common solvent is dimethyl sulfoxide (DMSO). The final concentration of the vehicle must remain consistent across all experimental wells, including the untreated controls, and should be at a level that does not induce cellular toxicity.[1]
Q4: What are some best practices for preparing and storing the compound?
A4: To maintain the stability and activity of a new compound, proper handling and storage are essential. Many compounds are sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. It is recommended to prepare small-volume aliquots of the stock solution to minimize handling of the main stock.[1] Always consult the manufacturer's guidelines for optimal storage conditions.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of [Compound Name] concentration in cell-based assays.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during serial dilutions- Edge effects in the microplate[3] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.[4]- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5] |
| No observable effect of the compound | - The concentration is too low.- The compound is inactive in the chosen cell line.- The incubation time is too short. | - Test a higher concentration range.[5]- Verify the compound's activity in a different, potentially more sensitive, cell line.[5]- Increase the incubation time.[5] |
| Excessive cell death even at low concentrations | - The compound is highly cytotoxic.- The cells are particularly sensitive.- The solvent concentration is contributing to toxicity. | - Use a lower concentration range.[5]- Reduce the incubation time.[5]- Ensure the final solvent concentration is below the toxic threshold for the cell line (typically <0.1% for DMSO).[6] |
| Precipitation of the compound in the culture medium | - The compound has poor solubility in the medium.- The concentration exceeds the solubility limit. | - Determine the maximum soluble concentration of the compound in your culture medium.- Ensure the final concentration of the solvent is not causing precipitation.[1] |
| Flat or non-sigmoidal dose-response curve | - The tested concentration range is too narrow or not centered around the IC50/EC50.- The compound may not have the expected biological activity in the chosen assay. | - Test a wider range of concentrations, spanning several orders of magnitude.[7]- Confirm the biological activity of the compound through an alternative assay or mechanism of action study. |
Experimental Protocols
Detailed Methodology for MTT Assay to Determine IC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]
1. Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of [Compound Name] in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.[6] It is common to prepare these at 2x the final concentration.[1]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of [Compound Name].[5]
-
Include a vehicle control (medium with solvent only) and untreated controls.[1]
3. Incubation:
-
Incubate the plate for a duration relevant to the experiment (e.g., 24, 48, or 72 hours).[5]
4. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5]
-
After incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][10]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Off-target effects of [Compound Name] and how to mitigate
Welcome to the technical support center for Dasatinib. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of Dasatinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of Dasatinib?
A1: Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary on-target is the BCR-ABL fusion protein, the driver of Chronic Myeloid Leukemia (CML).[1][2] However, it also potently inhibits other kinases at clinically relevant concentrations. Key off-targets include SRC family kinases (such as SRC, LCK, LYN, and FYN), c-KIT, platelet-derived growth factor receptor (PDGFR), and STAT5 signaling pathways.[3][4] This multi-targeted profile contributes to both its efficacy in certain contexts and its characteristic off-target effects.[1][3]
Q2: What are the most common off-target effects observed in laboratory experiments?
A2: Common off-target effects observed in vitro and in vivo include:
-
Cardiovascular effects: Such as fluid retention and pericardial effusion.[5][6]
-
Hematological effects: Including thrombocytopenia and neutropenia.[6][7]
-
Immunomodulation: Dasatinib can inhibit T-cell activation and proliferation due to its effect on SRC family kinases like LCK.[8]
-
Changes in Bone Homeostasis: It can interfere with bone metabolism, sometimes leading to an increase in trabecular bone.[3]
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting are also reported.[7][9]
Q3: Are there any known non-kinase off-targets for Dasatinib?
A3: While Dasatinib's primary off-targets are kinases, some studies have identified interactions with non-kinase proteins. For instance, Dasatinib has been shown to weakly bind to transthyretin (TTR), a thyroid hormone transport protein.[10] However, unlike other BCR-ABL inhibitors such as Imatinib and Nilotinib, Dasatinib does not significantly interact with the oxidoreductase NQO2 at clinically relevant concentrations.[10][11]
Q4: How can I mitigate the off-target effects of Dasatinib in my experiments?
A4: Mitigating off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Dose Optimization: Use the lowest effective concentration of Dasatinib to achieve the desired on-target effect while minimizing off-target engagement. Perform thorough dose-response studies.[12]
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate on-target from off-target effects.
-
Cell Line Selection: Be aware that off-target effects can be cell-type specific. Characterize the expression of key off-targets in your chosen cell lines.
-
Rescue Experiments: If an off-target effect is suspected, try to rescue the phenotype by modulating the specific off-target pathway.
-
Alternative Inhibitors: If off-target effects are confounding your results, consider using a more selective inhibitor for your target of interest, if available.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity at concentrations that should be specific for BCR-ABL. | On-target toxicity in a specific cell line or a potent off-target effect. | 1. Perform a cell viability assay (e.g., MTT) across a range of concentrations. 2. Compare the IC50 for proliferation with the IC50 for on-target inhibition. 3. Screen for apoptosis markers (e.g., caspase-3/7 activity). |
| Alterations in cell morphology, adhesion, or migration. | Inhibition of SRC family kinases, which are key regulators of the cytoskeleton and cell adhesion. | 1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin staining for actin). 2. Perform a Western blot for key focal adhesion proteins like vinculin or paxillin. 3. Conduct a transwell migration assay to quantify changes in cell motility. |
| Inhibition of T-cell activation in your culture system. | Off-target inhibition of LCK, a critical kinase in T-cell receptor (TCR) signaling. | 1. Measure T-cell activation markers (e.g., CD69, CD25) by flow cytometry. 2. Assess the phosphorylation of downstream TCR signaling proteins (e.g., ZAP70, LAT) via Western blot or flow cytometry.[8] |
| Inconsistent results when switching between different batches of Dasatinib. | Variability in compound purity or stability. | 1. Verify the purity of each batch using analytical methods like HPLC. 2. Prepare fresh stock solutions and store them appropriately. |
Data Presentation
Table 1: Kinase Inhibition Profile of Dasatinib (IC50 in nM)
This table summarizes the half-maximal inhibitory concentration (IC50) of Dasatinib against its primary target (BCR-ABL) and major off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Dasatinib IC50 (nM) | Reference |
| On-Target | ||
| BCR-ABL | 0.6 - 9 | [2] |
| Key Off-Targets | ||
| c-SRC | 0.5 - 1.1 | [2] |
| LCK | 1.1 | [4] |
| LYN | 1.4 | [4] |
| FYN | 1.1 | [4] |
| c-KIT | 12 | [13] |
| PDGFRβ | 28 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Dissociation Constants (Kd) for Dasatinib Against On- and Off-Targets
This table presents the dissociation constants (Kd) for Dasatinib, providing a measure of binding affinity. Lower Kd values indicate a stronger binding affinity.
| Kinase Target | Dasatinib Kd (nM) | Reference |
| On-Target | ||
| ABL1 | 0.19 | [1] |
| Key Off-Targets | ||
| SRC | 0.21 | [1] |
| LCK | 0.23 | [1] |
| LYN | 0.25 | [1] |
| YES1 | 0.24 | [1] |
| KIT | 4.4 | [1] |
| PDGFRB | 6.4 | [1] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the IC50 of Dasatinib against a specific kinase.
-
Principle: This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and Dasatinib serial dilutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and Dasatinib (or vehicle control). Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the Dasatinib concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]
-
2. Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of Dasatinib on cell viability and proliferation.
-
Principle: The MTT reagent is reduced by metabolically active cells to a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Dasatinib Treatment: Treat the cells with a serial dilution of Dasatinib or a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot them against the Dasatinib concentration to determine the GI50 (concentration for 50% growth inhibition).[14]
-
Visualizations
Caption: On-target vs. off-target pathway inhibition by Dasatinib.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dasatinib dose management for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Aspirin (Acetylsalicylic Acid)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the degradation of aspirin (acetylsalicylic acid, ASA) and methods to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aspirin?
A1: The primary degradation pathway for aspirin is hydrolysis. The ester linkage in the acetylsalicylic acid molecule is susceptible to cleavage by water, yielding salicylic acid and acetic acid.[1] This reaction is the main reason for the instability of aspirin in aqueous solutions and under humid conditions.[1] Formulations with high concentrations of aspirin often smell like vinegar due to the formation of acetic acid from this degradation process.[1]
Q2: Which environmental factors have the greatest impact on aspirin stability?
A2: The main factors that accelerate aspirin degradation are moisture, pH, and temperature.
-
Moisture: Aspirin gradually hydrolyzes in the presence of moisture.[1] Elevated humidity has been shown to be the most significant factor, leading to substantial degradation.[2]
-
pH: Aspirin's stability is highly dependent on the pH of the solution. It is most stable in mildly acidic conditions (around pH 2.5) and degrades rapidly in alkaline, neutral, and strongly acidic environments.[3] In alkaline solutions (pH > 10), hydrolysis is particularly rapid.[4][5]
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction. Storing aspirin at reduced temperatures (<8°C) provides better stability than storing it at room temperature (18–25°C).[2] Direct sunlight can also contribute to degradation.[2]
Q3: Why is wet granulation generally avoided for aspirin tablet manufacturing?
A3: Wet granulation is typically avoided for aspirin formulations because it uses a liquid binder, which is often water-based. The direct addition of water during this process can initiate hydrolysis of the aspirin before the final dosage form is even manufactured, leading to significant degradation of the active pharmaceutical ingredient (API).[6] Dry granulation methods like slugging or roller compaction, or direct compression, are preferred to minimize moisture exposure.[6]
Q4: How can I detect and quantify aspirin degradation?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A stability-indicating HPLC method can effectively separate aspirin from its primary degradation product, salicylic acid, allowing for precise quantification of each compound.[7][8] This technique is crucial for stability studies and quality control.[6][7] Another method involves spectrophotometric analysis where salicylic acid is complexed with an iron (III) salt to produce a colored complex that can be measured.[9][10]
Troubleshooting Guides
Problem 1: My aqueous aspirin solution is degrading much faster than expected.
| Potential Cause | Troubleshooting & Optimization Steps |
| Incorrect pH | The rate of aspirin hydrolysis is highly pH-dependent.[4] 1. Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution. 2. Adjust pH: If possible, adjust the pH to the range of maximum stability (around pH 2.5) using appropriate buffers. 3. Use Buffers: For kinetic studies, the use of buffers is necessary to maintain a constant pH.[4] |
| High Temperature | The hydrolysis reaction is accelerated by heat.[11] 1. Control Temperature: Store the solution in a temperature-controlled environment (e.g., refrigerator at 4°C or freezer at -20°C) to slow down degradation.[12] 2. Perform Kinetic Studies at Controlled Temperatures: When studying the reaction, use a water bath or incubator to maintain a consistent temperature.[4] |
| Solvent Effects | The type of solvent or co-solvent can influence the degradation rate. The degradation rate in ethanol-water mixtures increases with a higher ethanol fraction.[13] 1. Review Solvent System: If using co-solvents, investigate their impact on aspirin stability. Acetonitrile and 1,4-dioxane have been shown to be relatively stable solvents for aspirin.[13] |
Problem 2: My solid aspirin formulation (tablets/powder) shows signs of degradation (vinegar smell, failing stability tests).
| Potential Cause | Troubleshooting & Optimization Steps |
| Moisture Exposure | Aspirin is highly sensitive to moisture from the environment or within the formulation itself.[1] 1. Control Manufacturing Environment: Manufacture solid dosage forms in a low-humidity environment.[6] 2. Select Dry Excipients: Ensure all excipients are thoroughly dried and have low water activity.[6] 3. Use Protective Packaging: Store the formulation in tightly sealed containers with desiccants or in high-barrier packaging like aluminum blisters.[6] |
| Excipient Incompatibility | Some excipients can interact with aspirin or contain residual moisture, accelerating degradation.[14] 1. Conduct Compatibility Studies: Perform studies with binary mixtures of aspirin and each excipient under accelerated conditions (e.g., 40°C/75% RH) to identify incompatibilities.[6] 2. Choose Compatible Excipients: Maize starch has been shown to be a better choice than microcrystalline cellulose (MCC) in some cases due to lower water activity.[6] The inclusion of a weak acid like alginic acid can also enhance stability.[6] |
| Inadequate Protective Coating (for tablets) | The coating may not be providing a sufficient moisture barrier. 1. Optimize Coating: Ensure the coating is uniform and of adequate thickness. A 6% w/w moisture-protective coating can be more effective than a 4% coating.[6] 2. Use Non-Aqueous Coating Solutions: Avoid aqueous-based coating processes to prevent introducing moisture. |
Quantitative Data Summary
The stability of aspirin is often described by its hydrolysis rate constant (k) or half-life (t½) under various conditions.
Table 1: Effect of pH and Temperature on Aspirin Hydrolysis
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 7.4 (Phosphate Buffer) | N/A | N/A | 537.21 hours | [9] |
| 10.4 (Boric Acid Buffer) | N/A | N/A | 256.67 hours | [9] |
| 1-13 | 10-50 | Varies | Varies | [11] |
Table 2: Impact of Storage Conditions on Aspirin Tablet Stability
| Storage Condition | % Recovery of Aspirin | Key Finding | Reference |
| High Humidity | 81.10% - 85.38% | Moisture has the greatest negative impact on stability. | [2] |
| >25°C | ~87% - 93% | Temperatures above 25°C cause notable degradation. | [2] |
| <8°C | Acceptable | Reduced temperatures provide better stability. | [2] |
| Direct Sunlight | 82.5% | Direct sunlight causes significant degradation. | [2] |
| Recommended Conditions (in original packaging) | 99.16% - 101.08% | Proper storage is essential to maintain quality. | [2] |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Aspirin and Salicylic Acid
This method is used to separate and quantify aspirin from its primary degradation product, salicylic acid.
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][14]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with pH adjusted to 3.0 using o-phosphoric acid.[7][15]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detector set at an appropriate wavelength (e.g., 220 nm or 246 nm).[8][14]
-
Column Temperature: 40°C.[5]
-
-
Standard Preparation:
-
Sample Preparation:
-
For forced degradation studies, subject the aspirin sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat).[14]
-
Accurately weigh and dissolve the sample (e.g., tablet powder, bulk drug) in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove particulates before injection.[5]
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks for salicylic acid and aspirin based on their retention times, which are determined from the standard injections.
-
Quantify the amount of each compound by comparing the peak areas from the sample chromatogram to the calibration curve generated from the standards.
-
Protocol 2: Spectrophotometric Analysis of Aspirin Hydrolysis
This kinetic experiment monitors the formation of salicylic acid over time.[4]
-
Reagents and Equipment:
-
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Equilibrate a buffer solution to the desired reaction temperature (e.g., 60°C) in a volumetric flask using a water bath.[4]
-
Initiate the reaction by adding a small, known volume of the ethanolic aspirin solution to the pre-heated buffer. Start timing immediately.[4]
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Add the aliquot to a solution of Iron (III) chloride. Salicylic acid forms a purple-colored complex with Fe³⁺.
-
Measure the absorbance of the colored solution at its maximum absorbance wavelength (around 523-530 nm) using the spectrophotometer.[9]
-
Continue taking readings until the reaction is complete (absorbance no longer changes).
-
-
Data Analysis:
Visualizations
Caption: Primary hydrolysis pathway of Aspirin.
Caption: Workflow for an Aspirin stability study.
Caption: Troubleshooting logic for Aspirin degradation.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Gefitinib Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Gefitinib in cell lines. The information is tailored for scientists and drug development professionals to address specific experimental issues.
Troubleshooting Guide
Problem 1: My Gefitinib-sensitive cell line is showing reduced sensitivity or has become resistant.
Possible Cause 1: Development of Acquired Resistance Mechanisms.
-
Secondary Mutations: The most common mechanism is the T790M "gatekeeper" mutation in the ATP-binding pocket of the Epidermal Growth-Factor Receptor (EGFR), which reduces the binding affinity of Gefitinib.[1][2] This mutation can be responsible for up to 50-60% of acquired resistance cases.[1]
-
Activation of Bypass Pathways: The cancer cells may have activated alternative signaling pathways to circumvent EGFR inhibition. Common bypass pathways include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[2][3]
-
HER2/HER3 Activation: Increased signaling through other members of the HER family can compensate for EGFR blockade.[4][5]
-
AXL Activation: Upregulation of the AXL receptor tyrosine kinase has been linked to both intrinsic and acquired resistance.[3][6]
-
PI3K/Akt/mTOR Pathway Activation: Constitutive activation of downstream effectors like Akt can promote cell survival despite EGFR inhibition.[5][7][8][9]
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo phenotypic changes associated with EMT, leading to reduced dependence on EGFR signaling.[8]
Suggested Solutions:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of Gefitinib in your cell line using a cell viability assay (e.g., MTT assay) and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Screen for T790M Mutation: Use DNA sequencing or a specific PCR-based assay to test for the presence of the T790M mutation in your resistant cell line.
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status and total protein levels of key components of bypass pathways (e.g., p-MET, MET, p-Akt, Akt, p-ERK1/2, ERK1/2).
-
Consider Combination Therapies:
-
For T790M-positive cells, consider using a third-generation EGFR TKI like Osimertinib (AZD9291), which is effective against this mutation.[8]
-
For MET-amplified cells, a combination of Gefitinib with a MET inhibitor may be effective.
-
For PI3K/Akt pathway activation, combining Gefitinib with a PI3K or mTOR inhibitor (e.g., Everolimus) can restore sensitivity.[10]
-
Combining Gefitinib with Bcl-2 inhibitors (e.g., ABT-263/Navitoclax) has also shown synergistic effects in overcoming resistance.[11]
-
Problem 2: My non-small cell lung cancer (NSCLC) cell line with an EGFR activating mutation is intrinsically resistant to Gefitinib.
Possible Cause 1: Pre-existing Resistance Mechanisms.
-
Co-existing Mutations: The cell line may harbor other mutations, such as in KRAS, that confer primary resistance to EGFR TKIs.[8]
-
High Expression of Alternative Receptors: High basal expression of receptor tyrosine kinases like AXL can lead to intrinsic resistance.[6]
-
Biomarkers of Resistance: The presence of certain biomarkers, such as Epithelial Membrane Protein-1 (EMP-1), has been correlated with a lack of response to Gefitinib.[12][13][14]
Suggested Solutions:
-
Characterize the Cell Line: Perform comprehensive genomic and proteomic analyses to identify co-existing mutations and the expression levels of key signaling proteins.
-
Evaluate AXL Expression: If high AXL expression is detected, consider strategies to downregulate it. For example, the natural product yuanhuadine (YD) has been shown to downregulate AXL and synergize with Gefitinib.[6]
-
Explore Alternative Therapies: If the cell line has a KRAS mutation, it is unlikely to respond to EGFR-targeted therapy alone. Consider therapies targeting downstream effectors or alternative pathways.
Frequently Asked Questions (FAQs)
Q1: How do I generate a Gefitinib-resistant cell line?
A1: A common method is to expose a Gefitinib-sensitive parental cell line (e.g., PC-9, HCC827) to gradually increasing concentrations of Gefitinib over a prolonged period (e.g., 6-12 months).[15][16] Start with a low concentration (around the IC50 of the sensitive line) and increase the dose as the cells adapt and resume proliferation. Periodically check for a shift in the IC50 to confirm the development of resistance.
Q2: What is a typical IC50 value for Gefitinib in sensitive vs. resistant NSCLC cell lines?
A2: The IC50 values can vary between cell lines. However, a significant increase is expected in resistant lines. For example, the IC50 of Gefitinib in a Gefitinib-resistant H1650GR cell line was reported to be 50.0 ± 3.0 µM, compared to 31.0 ± 1.0 µM in the parental H1650 line.[8] In another study, a resistant PC-9 cell line exhibited an IC50 of over 50 µM.[6]
Q3: Are there any known biomarkers that can predict Gefitinib resistance?
A3: Yes, several biomarkers have been identified. The T790M mutation is a well-established biomarker for acquired resistance.[2][17] Additionally, high expression of Epithelial Membrane Protein-1 (EMP-1) has been identified as a potential biomarker for both de novo and acquired resistance.[12][13][14] High expression of AXL is also associated with intrinsic resistance.[6]
Q4: What are the key signaling pathways to investigate when studying Gefitinib resistance?
A4: The primary pathway to investigate is the EGFR signaling cascade and its downstream effectors, including the Ras/Raf/MAPK and PI3K/Akt pathways.[7] When investigating resistance, it is crucial to also examine potential bypass pathways such as MET, AXL, and HER2/HER3 signaling.[2][3][4][6]
Data Summary
Table 1: IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Status | Gefitinib IC50 (µM) | Reference |
| H1650 | Sensitive | 31.0 ± 1.0 | [8] |
| H1650GR | Resistant | 50.0 ± 3.0 | [8] |
| A549 | Sensitive | 7.0 ± 1.0 | [8] |
| A549GR | Resistant | > 30 (approx.) | [8] |
| H1299 | Resistant | > 50 | [6] |
| PC-9-Br | Resistant | > 0.5 (48h) | [11] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of Gefitinib and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a series of increasing concentrations of Gefitinib (e.g., 0, 0.01, 0.1, 1, 10, 20, 40 µM) for 48 or 72 hours.[16]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
-
2. Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
-
Methodology:
-
Treat cells with Gefitinib at the desired concentration and time point.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, MET, AXL) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a housekeeping protein like GAPDH or β-actin as a loading control.[11]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the extent of apoptosis induced by treatment.
-
Methodology:
-
Treat cells with the compound of interest for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Key mechanisms of acquired resistance to Gefitinib.
Caption: A logical workflow for troubleshooting Gefitinib resistance.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy of gefitinib and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. everolimus-restores-gefitinib-sensitivity-in-resistant-non-small-cell-lung-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 11. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial membrane protein-1 is a biomarker of gefitinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ovid.com [ovid.com]
- 15. 244-MPT overcomes gefitinib resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circ_0014235 confers Gefitinib resistance and malignant behaviors in non-small cell lung cancer resistant to Gefitinib by governing the miR-146b-5p/YAP/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining [Compound Name] Treatment Protocols in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining treatment protocols for [Compound Name] in mouse models.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my compound in mice?
Determining the initial dose is a critical first step. An effective approach involves:
-
Literature Review: Begin by searching for published studies on your compound or similar compounds to identify existing dosing information in relevant animal models.
-
Dose Escalation Studies: If no data exists, a pilot dose-range finding study is essential.[1] This involves starting with a low dose and incrementally increasing it in different groups of animals to determine the maximum tolerated dose (MTD).[1][2]
-
Allometric Scaling: If you have data from another species, you can use allometric scaling, which considers differences in body surface area and metabolic rates, to estimate a starting dose.[1]
Q2: What are the key considerations when selecting an administration route?
The choice of administration route is crucial and depends on the compound's properties and the study's objective.[3][4] Key factors to consider include:
-
Physicochemical Properties: The compound's solubility, stability, and pH are critical factors.[3][5] For instance, poorly water-soluble compounds can be challenging to administer intravenously.[5]
-
Target Site: The route should align with whether a local or systemic effect is desired.[3][6]
-
Desired Onset and Duration: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes result in slower absorption and a longer duration of action.[3][6][7]
-
Pharmacokinetic Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]
-
Animal Welfare: The selected method should minimize pain and distress to the animal.[9]
Q3: My compound has poor aqueous solubility. What are my options?
Poor solubility is a common challenge that can lead to low bioavailability and variable dosing.[2] Strategies to improve solubility include:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can increase the drug's solubility.[2]
-
Alternative Excipients: Explore biocompatible alternatives to standard solvents.[2]
-
Formulation Strategies: Techniques like using cyclodextrins to encapsulate the hydrophobic molecule, creating nanosuspensions, or developing lipid-based formulations can enhance solubility.[2][9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
It is crucial to always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of the compound.[2]
Troubleshooting Guides
Issue 1: High mortality or severe adverse effects are observed at the intended dose.
Possible Cause:
-
Maximum Tolerated Dose (MTD) Exceeded: The administered dose may be above the MTD for the specific mouse strain and administration route.[3]
-
Formulation Error: The concentration of the compound in the formulation may be incorrect.[10]
-
Rapid Absorption or Local Tissue Damage: The route of administration may be causing unintended rapid absorption or local damage.[10]
Troubleshooting Steps:
-
Pause the Study: Immediately halt the experiment and conduct a thorough review of all parameters.
-
Verify Formulation: Re-analyze the formulation to confirm the compound's concentration and homogeneity. Prepare a fresh batch if necessary.[10]
-
Conduct a Dose-Ranging Study: Perform a preliminary dose-escalation study to determine the MTD accurately.[3]
-
Monitor for Toxicity: Closely observe the mice for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.[3][10]
-
Perform Necropsy: Conduct a preliminary necropsy on affected animals to identify potential target organs of toxicity.[10]
Issue 2: Lack of efficacy at previously reported "effective" doses.
Possible Cause:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to the chosen administration route or rapid metabolism.[3]
-
Inconsistent Drug Formulation: The compound may not be fully solubilized or, if it's a suspension, it may not be homogenous.[3]
-
Incorrect Administration Technique: Improper injection technique can lead to inconsistent dosing.[3]
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: A PK study will determine the concentration of the compound in the plasma over time, providing crucial data on its half-life, clearance, and bioavailability.[3]
-
Consider Alternative Administration Routes: If oral bioavailability is low, parenteral routes like intraperitoneal (IP) or intravenous (IV) administration might be more effective.[3]
-
Adjust Dosing Frequency: Based on the PK data, the dosing frequency may need to be adjusted to maintain therapeutic concentrations.[3]
-
Ensure Proper Formulation and Administration: Confirm that the compound is fully solubilized and that the administration technique is consistent and correct.[3]
Issue 3: High variability in experimental results between animals in the same group.
Possible Cause:
-
Inconsistent Dosing: Variability in administration technique or formulation can lead to inconsistent doses.
-
Biological Variability: Different mouse strains can have varied metabolic rates, affecting how the drug is processed.[3]
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all procedures, from formulation preparation to administration, are standardized and performed consistently.
-
Use a Consistent Animal Model: Utilize a consistent mouse strain, age, and sex for your experiments.[3]
-
Increase Sample Size: A larger sample size can help to mitigate the effects of individual animal variability.
Data Presentation
Table 1: Recommended Maximum Administration Volumes for Mice
| Route of Administration | Volume (mL/kg) |
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Oral (PO) | 10 |
Note: These are general guidelines. The physicochemical properties of the substance may require the use of lower volumes.[11]
Table 2: Recommended Needle Gauges for Mice
| Route of Administration | Needle Gauge |
| Intravenous (IV) | 27-30 G |
| Intraperitoneal (IP) | 25-27 G |
| Subcutaneous (SC) | 25-27 G |
| Oral Gavage (PO) | 20-22 G (ball-tipped) |
Note: Always choose the shortest needle that is appropriate for the administration route.[4]
Table 3: General Pharmacokinetic Parameters for Small Molecules in Mice
| Parameter | Description | Typical Range in Mice |
| T1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Highly variable (minutes to hours) |
| Cmax | Maximum (peak) plasma concentration. | Dose-dependent |
| Tmax | Time to reach Cmax. | IV: < 5 min; IP: 15-30 min; PO: 30-60 min |
Note: These are generalized values and will vary significantly based on the specific compound.[3]
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of [Compound Name] that does not cause unacceptable toxicity over a specified period.[1]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), with an equal number of males and females.[10]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 per group).[10]
-
Dose Selection: Based on literature or in vitro data, select a starting dose. Subsequent doses should be escalated in a logical manner (e.g., by a factor of 2 or as a percentage increase).
-
Administration: Administer the compound and vehicle via the selected route. Ensure the administration volume is appropriate for the animal's weight.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[1] Document all findings. Record body weight at baseline and at regular intervals.
-
Endpoint: At the end of the study (e.g., 7-14 days), perform a gross necropsy on all animals.[10] Collect major organs for potential histopathological analysis.[10]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Manual Restraint and Common Compound Administration Routes in Mice and Rats [jove.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pharmacology - Why are drug dosages so high in some mice studies? - Biology Stack Exchange [biology.stackexchange.com]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD5363 vs. MK-2206 in Cellular Akt Phosphorylation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of two prominent Akt inhibitors, AZD5363 (Capivasertib) and MK-2206, focusing on their performance in cellular assays designed to measure Akt phosphorylation. The information presented herein is compiled from preclinical research to assist in the selection of the appropriate compound for investigational use.
At a Glance: Key Differences and Mechanisms
AZD5363 and MK-2206 are both potent inhibitors of the Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] However, they employ different mechanisms of action. AZD5363 is an ATP-competitive inhibitor, binding to the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3) to block their catalytic activity.[3][4] In contrast, MK-2206 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing its phosphorylation and subsequent activation.[5]
Performance in Cellular Akt Phosphorylation Assays
Direct comparative studies in breast cancer cell lines demonstrate that both AZD5363 and MK-2206 effectively inhibit the phosphorylation of downstream Akt substrates, such as PRAS40. The potency of both compounds is cell line-dependent, with some studies indicating comparable efficacy in sensitive cell lines.
For instance, in Akt-inhibitor-sensitive breast cancer cell lines like BT-474 and CAMA-1, both AZD5363 and MK-2206 have been shown to suppress the phosphorylation of PRAS40 at similar concentrations.[6] Conversely, in cell lines demonstrating resistance to Akt inhibitors, such as BT-549 and MDA-MB-436, neither compound effectively inhibits the phosphorylation of downstream targets, even at higher concentrations.[6]
The following table summarizes the comparative performance of AZD5363 and MK-2206 in inhibiting Akt pathway activity in a cellular context.
| Feature | AZD5363 (Capivasertib) | MK-2206 |
| Mechanism of Action | ATP-competitive pan-Akt inhibitor | Allosteric pan-Akt inhibitor |
| Target Isoforms | Akt1, Akt2, Akt3 | Akt1, Akt2, Akt3 |
| Reported IC50 (Cell-Free) | Akt1: 3 nM, Akt2: 7 nM, Akt3: 7 nM | Akt1: 5 nM, Akt2: 12 nM, Akt3: 65 nM |
| Cellular Potency (pAkt Inhibition) | Effective inhibition of downstream substrate phosphorylation (e.g., PRAS40) in sensitive cell lines.[6] | Similar effective inhibition of downstream substrate phosphorylation in sensitive cell lines.[6] |
Disclaimer: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following is a representative protocol for a Western blot assay to determine the effect of AZD5363 and MK-2206 on the phosphorylation of Akt substrates.
1. Cell Culture and Treatment:
-
Plate breast cancer cells (e.g., BT-474, CAMA-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of AZD5363 or MK-2206 (e.g., 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control for 1 to 24 hours.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PRAS40 (Thr246), total PRAS40, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and Inhibition by AZD5363 and MK-2206.
Caption: Experimental Workflow for Western Blot Analysis of Akt Phosphorylation.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Osimertinib and its Analogues in EGFR-Mutated Non-Small Cell Lung Cancer
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and clinical efficacy of third-generation EGFR inhibitors.
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common reason for the failure of first- and second-generation EGFR TKIs.[1][2][3][4] This guide provides a detailed comparative analysis of osimertinib and its analogues, supported by experimental data and clinical findings.
Mechanism of Action
Osimertinib and its third-generation analogues exert their therapeutic effect by irreversibly binding to the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[1][4] This covalent bond leads to potent and selective inhibition of mutant EGFR, while sparing wild-type (WT) EGFR, which minimizes off-target effects and improves the therapeutic window.[1][4] By blocking EGFR activation, these inhibitors effectively shut down downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5]
A key advantage of third-generation EGFR inhibitors is their ability to cross the blood-brain barrier, enabling them to treat and prevent central nervous system (CNS) metastases, a frequent complication in NSCLC patients.[3][6][7]
Comparative Efficacy of Osimertinib and its Analogues
Several third-generation EGFR TKIs have been developed, including lazertinib, aumolertinib, and furmonertinib.[6] Clinical trials have demonstrated their superiority over first-generation TKIs in treating EGFR-mutated advanced NSCLC.[6][8]
| Compound | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | CNS Objective Response Rate | Key Clinical Trial(s) |
| Osimertinib | 18.9 months | 80% | 91% | FLAURA[9] |
| Lazertinib | 18.5 months | 83% | - | LASER301[6] |
| Aumolertinib | 19.3 months | 79% | - | AENEAS[6] |
| Furmonertinib | 20.8 months | 87% | 91% | FURLONG[6] |
Note: Data is compiled from different clinical trials and direct head-to-head comparisons are limited. Values may vary based on patient populations and trial designs.
Resistance Mechanisms
Despite the initial effectiveness of third-generation EGFR inhibitors, acquired resistance is a significant challenge.[10][11] The most common on-target resistance mechanism is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these drugs.[10][12] Off-target resistance mechanisms include the activation of alternative signaling pathways, such as MET amplification.[12][13]
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay is fundamental to determining the potency of EGFR inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant EGFR kinases.
-
Methodology:
-
Purified recombinant EGFR kinase domains (wild-type and various mutant forms) are incubated with the test compound at varying concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[1]
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Methodology:
-
NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using reagents such as MTT or CellTiter-Glo, which quantify metabolic activity.
-
The GI50 value is determined from the dose-response curve.
-
Visualizing Key Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the market competitors for Tagrisso? [synapse.patsnap.com]
- 8. First‐Line Third‐Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR‐Mutated Non‐Small Cell Lung Cancer: A Systematic Review and Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Insights into Osimertinib Analogues against EGFR Positive Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative-Analysis of Ibrutinib Experimental Results
An examination of the reproducibility and consistency of Ibrutinib's performance across different preclinical studies, providing researchers, scientists, and drug development professionals with a guide to comparative data and experimental protocols.
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling cascades that are essential for B-cell proliferation and survival.[1][3] This mechanism of action has established Ibrutinib as a key therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4] Given its widespread use, understanding the reproducibility of its experimental results is critical for both ongoing research and clinical applications.
This guide provides a comparative overview of Ibrutinib's performance in key preclinical assays, summarizing quantitative data from various studies to highlight the consistency and variability of its effects. Detailed experimental protocols are provided to facilitate the replication of these findings.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Ibrutinib against BTK and in different cell lines as reported in various studies. This comparative data is essential for assessing the reproducibility of Ibrutinib's activity.
| Target/Cell Line | Reported IC50 (nM) | Study/Reference |
| BTK (enzymatic assay) | 0.5 | Honigberg et al. (2010)[5] |
| BTK (enzymatic assay) | 1.5 | Chen et al. (2018) |
| B-cell line (anti-IgG stimulated) | 11 | Honigberg et al. (2010) |
| BT474 (Breast Cancer) | 9.94 | El-Gamal et al. (2020)[6] |
| SKBR3 (Breast Cancer) | 8.89 | El-Gamal et al. (2020)[6] |
| Chronic Lymphocytic Leukemia (CLL) cells | 370 - 9690 (wide range) | Herman et al. (2016)[7] |
Note: The wide range of IC50 values in CLL cells highlights the influence of cellular context and patient sample heterogeneity on Ibrutinib's potency.[7]
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for key experiments commonly used to evaluate the efficacy of Ibrutinib.
BTK Enzymatic Assay Protocol:
This assay quantifies the ability of Ibrutinib to inhibit the enzymatic activity of purified BTK.
-
Reagents: Recombinant human BTK, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), Ibrutinib, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of Ibrutinib in the kinase buffer.
-
In a 96-well plate, add the BTK enzyme, the substrate peptide, and the Ibrutinib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of BTK inhibition for each Ibrutinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay Protocol:
This assay measures the effect of Ibrutinib on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Reagents: Cancer cell lines (e.g., BT474, SKBR3), cell culture medium, Ibrutinib, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ibrutinib and incubate for a specified period (e.g., 72 hours).[6]
-
Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams illustrate the Ibrutinib signaling pathway and a typical experimental workflow.
Caption: Ibrutinib's mechanism of action within the B-cell receptor signaling pathway.
Caption: A generalized workflow for assessing Ibrutinib's in vitro efficacy.
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Doxorubicin Activity in Different Cancer Cell Lines: A Comparative Guide
Doxorubicin is a cornerstone of chemotherapy, an anthracycline antibiotic used in the treatment of a wide array of cancers, including breast cancer, lung cancer, leukemias, and lymphomas.[1][] Its primary mechanisms of action involve intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4] Additionally, doxorubicin is known to generate reactive oxygen species, contributing to its cytotoxic effects.[1][5]
Given its potent and multi-faceted mechanism, it is crucial for researchers to understand that the efficacy of doxorubicin can vary significantly across different cancer types and even between different cell lines of the same cancer. This guide provides a comparative analysis of doxorubicin's cytotoxic activity in two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The data presented herein, derived from publicly available studies, highlights the importance of cell line-specific validation in preclinical drug assessment.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the experimentally determined IC50 values for doxorubicin in MCF-7 and A549 cells. A lower IC50 value indicates higher sensitivity to the drug.
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Incubation Time | Assay Method |
| MCF-7 | Breast Adenocarcinoma | ~2.50 | 24 hours | MTT Assay |
| A549 | Lung Carcinoma | > 20 | 24 hours | MTT Assay |
| Table 1: Comparative IC50 values of Doxorubicin in MCF-7 and A549 cell lines. Data is based on a 24-hour treatment period as determined by MTT assay.[6][7] |
The data clearly demonstrates a significant difference in sensitivity. The MCF-7 breast cancer cell line is considerably more sensitive to doxorubicin, with an IC50 value of approximately 2.50 µM.[7] In stark contrast, the A549 lung cancer cell line exhibits strong resistance, with an IC50 value exceeding 20 µM.[6][7] This variance underscores the differential cellular responses to doxorubicin, which may be attributed to differences in drug transporter expression, DNA repair mechanisms, or antioxidant capacities.[8]
Experimental Protocols
The data cited in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[7]
MTT Assay for IC50 Determination
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)[8]
-
96-well plates
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.[9]
-
Drug Treatment: A stock solution of doxorubicin is prepared and serially diluted in culture medium to create a range of concentrations. The medium in the wells is replaced with the medium containing the various doxorubicin concentrations. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are included.[8][9]
-
Incubation: The plates are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 3-4 hours.[10][12]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a compound using the MTT assay.
Signaling Pathway of Doxorubicin
This diagram outlines the primary mechanism of action for doxorubicin, leading to cancer cell apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. remedypublications.com [remedypublications.com]
- 5. mdpi.com [mdpi.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Comparative Analysis of the Toxicity Profiles of Aspirin and Acetaminophen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of two widely used analgesics, aspirin (acetylsalicylic acid) and acetaminophen (paracetamol). The information presented is intended to assist researchers and professionals in drug development in understanding the distinct toxicological characteristics of these compounds. This comparison is supported by experimental data and detailed methodologies.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for aspirin and acetaminophen in common animal models. The median lethal dose (LD50) is a standard measure of acute toxicity, representing the dose required to be fatal to 50% of a test population.
| Compound | Animal Model | Route of Administration | LD50 |
| Aspirin | Rat | Oral | 200 - 1500 mg/kg[1][2][3][4] |
| Mouse | Oral | 250 - 815 mg/kg[1] | |
| Acetaminophen | Rat | Oral | 1944 - 2404 mg/kg |
| Mouse | Oral | 338 - 732 mg/kg[5][6][7] |
Mechanisms of Toxicity
The primary mechanisms of toxicity for aspirin and acetaminophen differ significantly, leading to distinct clinical presentations and target organ damage.
Aspirin Toxicity
Aspirin's toxicity is complex, affecting multiple organ systems. At toxic doses, aspirin uncouples oxidative phosphorylation, leading to a cascade of metabolic disturbances. This includes stimulation of the respiratory center, causing respiratory alkalosis, followed by metabolic acidosis.[8][9] The inhibition of cyclooxygenase (COX) enzymes, central to its therapeutic effect, also contributes to its toxicity, particularly in the gastrointestinal tract by disrupting the protective prostaglandin layer.
Acetaminophen Toxicity
The primary organ targeted by acetaminophen overdose is the liver.[10] At therapeutic doses, acetaminophen is safely metabolized through glucuronidation and sulfation. However, in an overdose scenario, these pathways become saturated, leading to increased metabolism by the cytochrome P450 system to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[10] NAPQI is normally detoxified by glutathione. When glutathione stores are depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the toxicity of aspirin and acetaminophen, as well as a typical experimental workflow for assessing cytotoxicity.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Aspirin Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 3. amphysiol.com [amphysiol.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vorinostat (SAHA) Performance Against Known HDAC Inhibitors
This guide provides a comparative analysis of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, against other well-characterized inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Vorinostat's performance.
Performance Benchmark: Vorinostat vs. Other HDAC Inhibitors
Vorinostat is a pan-HDAC inhibitor, acting on class I, II, and IV HDACs.[1][2][3] Its efficacy is often compared to other inhibitors based on their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their effects in cellular assays. The following table summarizes the IC50 values of Vorinostat and other prominent HDAC inhibitors against several HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target Class(es) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Vorinostat (SAHA) | I, II, IV | 10 - 61 | 251 | 19 - 20 | 31 | 430 - 827 | [4][5] |
| Panobinostat (LBH589) | Pan-HDAC | 3 - 4 | 3 | 4 | 14 | 5-20 | [6] |
| Belinostat (PXD101) | Pan-HDAC | 41 | 125 | 30 | 82 | 128 | [6] |
| Romidepsin (FK228) | Class I | 1.6 | 36 | 3.9 | - | 47 | [6] |
| Entinostat (MS-275) | Class I | 181 | 180 | 1155 | - | 1700 | [6] |
Note: IC50 values can vary between studies and experimental conditions.
In cellular models, Vorinostat's potency can differ. For instance, in sarcoma cell lines, the IC50 of Vorinostat was determined to be 2.0-8.6 µM, while Panobinostat showed significantly higher potency with IC50 values of 0.02-0.1 µM.[7]
Core Mechanism of Action & Signaling Pathway
HDAC inhibitors like Vorinostat exert their primary effect by blocking histone deacetylase enzymes.[8] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[8] This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]
The mechanism of action involves binding to the zinc ion within the active site of the HDAC enzyme.[1] Beyond histones, Vorinostat also affects the acetylation status of non-histone proteins, influencing various cellular processes like cell signaling, cell cycle regulation, and programmed cell death.[8][10]
Experimental Workflow and Protocols
Evaluating the performance of Vorinostat typically involves in vitro enzymatic assays and cell-based viability assays.
Experimental Workflow: HDAC Activity Assay
The general workflow for measuring HDAC inhibition is a multi-step process designed to quantify the enzymatic activity in the presence and absence of an inhibitor.
Detailed Experimental Protocols
1. HDAC Activity/Inhibition Assay (Fluorometric)
This protocol is a generalized method for measuring HDAC activity and inhibition, based on commercially available kits.[6][11][12][13]
-
Objective: To determine the IC50 value of an inhibitor by measuring its effect on HDAC enzymatic activity.
-
Principle: An acetylated substrate is deacetylated by an HDAC enzyme. A developer solution is then added, which processes the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
-
Materials:
-
96-well microplate (black, clear bottom)
-
HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor (e.g., Vorinostat, Trichostatin A as a positive control)
-
Developer solution (containing trypsin and Trichostatin A to stop the reaction)
-
Microplate fluorometer
-
-
Procedure:
-
Prepare Inhibitors: Create a serial dilution of Vorinostat and other test compounds in HDAC Assay Buffer. Add these to the appropriate wells of the 96-well plate. Include "no inhibitor" controls and "no enzyme" background wells.
-
Add Enzyme: Dilute the HDAC enzyme source in cold HDAC Assay Buffer and add it to all wells except the "no enzyme" background controls.
-
Initiate Reaction: Add the HDAC substrate to all wells to start the enzymatic reaction. Mix thoroughly by gentle shaking.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop and Develop: Add the Developer solution to each well. This stops the HDAC reaction and initiates the generation of the fluorescent signal. Incubate at 37°C for an additional 15-30 minutes.
-
Read Plate: Measure fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the remaining HDAC activity (%) against the logarithm of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic) to calculate the IC50 value.
-
2. Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with HDAC inhibitors.[7]
-
Objective: To determine the effect of Vorinostat on the proliferation and viability of cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells in the culture.
-
Materials:
-
Cancer cell line of interest (e.g., SW-982, SW-1353)
-
Complete cell culture medium
-
96-well cell culture plate
-
Vorinostat and other test inhibitors
-
MTS reagent solution
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Vorinostat or other inhibitors. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for Color Development: Incubate the plate for 1-4 hours until the colorimetric signal develops.
-
Read Plate: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the IC50 value.
-
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 13. content.abcam.com [content.abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Valone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential safety and logistical information for the proper disposal of Valone, a compound that requires careful management to mitigate risks and ensure environmental protection.
Key Safety and Handling Information
This compound, an indandione anticoagulant, presents potential hazards that necessitate strict adherence to safety protocols. The following table summarizes crucial safety information derived from its Safety Data Sheet (SDS).[1]
| Category | Key Recommendations |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire from electrostatic discharge. Wear suitable protective clothing, including chemical-impermeable gloves. Avoid contact with skin and eyes.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles with side-shields. Wear fire/flame resistant and impervious clothing. If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] |
| Accidental Release | In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Evacuate personnel to a safe area and prevent further leakage. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] |
| First Aid | In case of eye or skin contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention. Exposure can lead to anticoagulation effects, and treatment may require Vitamin K1 therapy.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste disposal and should be performed in accordance with your institution's specific Environmental Health & Safety (EHS) guidelines.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedure: this compound Spill Response
In the event of an accidental spill, immediate and appropriate action is crucial to contain the material and prevent exposure. The following workflow details the emergency response for a this compound spill.
Caption: Emergency response workflow for a this compound spill.
References
Personal protective equipment for handling Valone
This guide provides immediate and essential safety protocols for handling Valone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal of this chemical. This compound, also known as 2-isovalerylindan-1,3-dione, is an indandione anticoagulant, and exposure can lead to symptoms consistent with anticoagulation effects, such as hematomas, hematemesis, hematuria, and easy bruising.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The following table outlines the recommended PPE for different laboratory tasks.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially with organic solvents |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (e.g., a full-face respirator if exposure limits are exceeded or irritation is experienced)[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it segregated from incompatible materials and foodstuff containers.[1]
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of dust and aerosols.[1] Ensure adequate ventilation in the work area.[1]
-
Procedure:
-
Before beginning work, ensure the workspace is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder.
-
Avoid the formation of dust.[1]
-
When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visual Guides: Workflows
The following diagrams provide a visual representation of the handling workflow and emergency procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
